2,4,6-Tribromo-m-cresol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHROXOPRBWBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196754 | |
| Record name | 2,4,6-Tribromo-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4619-74-3 | |
| Record name | 2,4,6-Tribromo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromo-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromometacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Micatex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromo-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromo-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Z845166M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2,4,6-Tribromo-m-cresol (TBMC)
Executive Summary
2,4,6-Tribromo-m-cresol (TBMC), also known as 2,4,6-tribromo-3-methylphenol (CAS: 4619-74-3), is a highly lipophilic halogenated phenolic compound. Historically utilized as a potent antifungal agent (e.g., Micatex), it has recently garnered renewed interest in drug discovery as a scaffold for designing inhibitors against viral proteases and as a specialized intermediate in the synthesis of flame retardants and antioxidants.
This guide provides a rigorous technical analysis of TBMC, moving beyond basic data sheets to explore the implications of its physical properties on experimental design, formulation, and synthesis.
Molecular Identity & Structural Analysis[1]
Understanding the steric and electronic environment of TBMC is prerequisite to handling it effectively. The molecule features a phenol core with a methyl group at the meta position (C3) and bromine atoms occupying all available ortho and para positions (C2, C4, C6).[1]
Structural Visualization
The following diagram illustrates the connectivity and the steric crowding around the hydroxyl group, which significantly influences its solubility and hydrogen-bonding capability.
Electronic Effects
-
Acidity (pKa): The three bromine atoms are electron-withdrawing (inductive effect), which stabilizes the phenoxide anion, making TBMC significantly more acidic than unsubstituted m-cresol. However, the C3-methyl group is electron-donating, slightly counteracting this effect compared to 2,4,6-tribromophenol.
-
Steric Hindrance: The bromine atoms at C2 and C6 flank the hydroxyl group. This "ortho-effect" shields the OH group, reducing its ability to form hydrogen bonds with solvents, which directly correlates to its low water solubility and high LogP.
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational models. These parameters are critical for formulation scientists developing topical or parenteral delivery systems.
| Property | Value / Range | Technical Insight |
| CAS Number | 4619-74-3 | Distinct from 2,4,6-Tribromophenol (118-79-6) |
| Molecular Weight | 344.83 g/mol | Heavy atom count drives high density |
| Melting Point | 81.5 – 85.5 °C | Sharp MP indicates high purity; broad range suggests isomer contamination |
| Boiling Point | ~286 °C (dec.) | Decomposes before boiling at atm pressure; vacuum distillation required |
| LogP (Oct/Water) | 4.35 | Highly lipophilic; requires surfactant/co-solvent for aqueous formulation |
| Water Solubility | < 10 mg/L (est.) | Practically insoluble; Log10WS ≈ -4.98 |
| pKa | ~6.0 – 6.8 | Weakly acidic; exists as phenolate anion at physiological pH (7.4) |
| Appearance | White/Off-white crystals | Prisms or needles from ethanol/water recrystallization |
Application Note: Due to the LogP of 4.35, TBMC will partition heavily into lipid bilayers. In biological assays, ensure the use of DMSO stock solutions and avoid plasticware that may absorb the compound.
Spectroscopic Characterization
To validate the identity of synthesized or purchased TBMC, rely on the following spectral fingerprints.
Infrared (IR) & Raman Spectroscopy
Based on the work of Yadav et al., the vibrational spectrum is dominated by the heavy halogen atoms and the phenol moiety.
-
O-H Stretch: ~3355 cm⁻¹ (Broad, due to intramolecular H-bonding with ortho-Br).
-
C-H Stretch (Aromatic): 3068 cm⁻¹.
-
C-Br Stretch: Strong bands in the fingerprint region (600–500 cm⁻¹).
-
Ring Breathing: ~1000–1100 cm⁻¹ (Characteristic of tri-substituted benzenes).
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of three bromine atoms creates a distinct isotopic cluster. Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
-
Cluster Appearance: Look for a quartet of peaks separated by 2 mass units (M, M+2, M+4, M+6) with relative intensities approximating 1:3:3:1. This is the definitive confirmation of the tribromo-substitution pattern.
Synthesis & Purification Protocol
Objective: Synthesis of this compound via Electrophilic Aromatic Substitution. Scale: Laboratory (10g basis). Safety Warning: Bromine is highly corrosive and volatile. Work in a fume hood.
Reaction Workflow
The synthesis relies on the high reactivity of the phenol ring. No catalyst (like FeBr₃) is typically needed due to the activating nature of the hydroxyl group.
Critical Process Parameters (CPPs)
-
Temperature Control: Maintain <10°C during Bromine addition. Higher temperatures can lead to oxidation of the methyl group or formation of polymeric byproducts.
-
Stoichiometry: Use a slight excess of Bromine (3.05 to 3.1 equivalents) to ensure complete conversion of the mono- and di-bromo intermediates.
-
Quenching: The addition of Sodium Bisulfite (NaHSO₃) is non-negotiable. It reduces unreacted red Bromine to colorless Bromide, preventing contamination of the final crystal lattice.
Pharmaceutical Relevance
Antifungal & Antiseptic Utility
TBMC acts as a membrane disruptor. The lipophilic tribromo-scaffold penetrates fungal cell walls, while the phenolic hydroxyl group uncouples oxidative phosphorylation. It is the active ingredient in legacy formulations like Micatex .
Formulation Challenges
-
Solubility: Due to its low water solubility (LogP 4.35), aqueous formulations require co-solvents (Ethanol, Propylene Glycol) or surfactants (Polysorbate 80).
-
Stability: While stable in solid form, phenolic solutions can oxidize (turning pink/brown) upon prolonged exposure to light and air. Formulations should be stored in amber glass with nitrogen headspace.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20737, this compound. Retrieved January 30, 2026 from [Link]
-
Yadav, B. S., et al. (2006). FTIR and Laser Raman Spectra 2,4,6-Tribromo-3-Methyl Phenol.[2] Oriental Journal of Chemistry, 22(2).[2] Retrieved from [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound (CAS 4619-74-3).[3][4] Retrieved from [Link]
- Biilmann, E., & Rimbert. (1923).Preparation by bromination of m-cresol. Bull. Soc. Chim. Fr. [4] 33, 1473. (Historical Reference for Synthesis Protocol).
Sources
Optimized Synthesis of 2,4,6-Tribromo-m-cresol: A High-Purity Protocol
[1]
Executive Summary
Target Compound: 2,4,6-Tribromo-3-methylphenol (CAS: 4619-74-3) Starting Material: m-Cresol (3-methylphenol) Reaction Type: Electrophilic Aromatic Substitution (Bromination) Yield Potential: >90% (after recrystallization)[1][2]
This technical guide outlines a robust, reproducible protocol for the synthesis of 2,4,6-tribromo-m-cresol.[1] Unlike standard phenol bromination, the presence of the C3-methyl group in m-cresol creates a unique synergistic activation landscape.[1] This protocol leverages glacial acetic acid as a solvent to modulate the high reactivity of the substrate, ensuring regioselectivity and preventing oxidation byproducts.[1]
Part 1: Mechanistic Principles & Regiochemistry[1]
The synthesis relies on the cooperative directing effects of the hydroxyl (-OH) and methyl (-CH3) groups.[1]
-
Electronic Activation: The -OH group (C1) is a strong activator and ortho, para-director.[1] The -CH3 group (C3) is a weak activator and ortho, para-director.[1]
-
Positional Alignment:
-
Thermodynamic Favorability: Since both groups direct incoming electrophiles to the exact same positions (2, 4, and 6), the tribromination is kinetically rapid and thermodynamically favored.[1]
Note on Sterics: The C2 position is sterically hindered (sandwiched between -OH and -CH3), often making it the last position to be substituted or requiring higher activation energy.[1] However, with excess bromine, complete substitution occurs readily.[1]
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Sequential electrophilic aromatic substitution. The C2 position is sterically crowded, often reacting last.[1]
Part 2: Experimental Design & Critical Parameters[1]
To ensure high purity and safety, the following parameters are non-negotiable:
| Parameter | Specification | Rationale |
| Solvent System | Glacial Acetic Acid (AcOH) | Solubilizes m-cresol but precipitates the tribromo product upon water addition.[1] Moderates the exotherm better than pure halogenated solvents.[1] |
| Stoichiometry | 3.1 molar equivalents ( | A slight excess (0.1 eq) ensures the sterically hindered C2 position is fully brominated.[1] |
| Temperature | < 20°C (Addition), then RT | Low temperature prevents oxidation of the methyl group to an aldehyde/acid.[1] |
| Quenching | Sodium Bisulfite ( | Neutralizes unreacted bromine, preventing product contamination (yellowing).[1] |
Part 3: Detailed Synthesis Protocol
Safety Warning: Bromine is highly corrosive and volatile.[1] Work in a high-efficiency fume hood. Wear Viton gloves.[1] Hydrogen bromide (HBr) gas is evolved.[1]
Materials
-
m-Cresol (10.8 g, 0.1 mol)[1]
-
Bromine (50.0 g, ~16.0 mL, 0.31 mol)[1]
-
Glacial Acetic Acid (50 mL)
-
Distilled Water[1]
-
Sodium Bisulfite (saturated solution)[1]
-
Ethanol (for recrystallization)[1]
Step-by-Step Workflow
-
Reactor Setup:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to an HBr trap (NaOH solution).
-
Place the flask in an ice-water bath.
-
-
Solvation:
-
Add 10.8 g of m-cresol and 20 mL of glacial acetic acid to the flask. Stir until homogenous.
-
-
Bromination (The Critical Step):
-
Prepare a solution of 16.0 mL Bromine in 30 mL glacial acetic acid in the dropping funnel.
-
Slowly add the bromine solution dropwise over 45–60 minutes.
-
Observation: The solution will turn deep red/orange.[1] Maintain internal temperature below 20°C.
-
Note: If the mixture solidifies (slurry formation), increase stirring speed.
-
-
Completion:
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation: TLC (Hexane/Ethyl Acetate 8:2) should show the disappearance of the starting material (
) and mono/di-bromo intermediates.[1]
-
-
Quench & Isolation:
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[1]
-
Add saturated sodium bisulfite solution dropwise until the orange bromine color disappears, leaving a white or off-white precipitate.[1]
-
Filter the solid using a Buchner funnel.[1] Wash with copious amounts of cold water to remove acetic acid and inorganic salts.[1]
-
-
Purification:
Diagram 2: Experimental Workflow
Caption: Operational workflow from reactant solvation to final purification.
Part 4: Characterization & Validation (Self-Validating System)
To confirm the identity of the product and distinguish it from p-cresol derivatives or incomplete bromination products, compare your results against these standards.
Table 1: Physicochemical Properties[1][3]
| Property | Value / Range | Notes |
| Appearance | White needles/prisms | Yellowing indicates free |
| Melting Point | 82°C – 84°C | Distinct from 2,4,6-tribromophenol (MP ~95°C).[1] |
| Yield | 85% – 95% | Theoretical yield is ~34.5 g based on 10.8 g start.[1] |
| Solubility | Soluble in EtOH, Ether, AcOH | Insoluble in water.[1] |
Spectroscopic Validation (Predicted)
-
1H NMR (
, 400 MHz):- 2.65 ppm (3H, s, C3-CH3 ): The methyl group is deshielded by ortho-bromines.[1]
- 5.80 ppm (1H, s, broad, -OH ): Chemical shift varies with concentration/solvent.[1]
- 7.75 ppm (1H, s, C5-H ): The only aromatic proton remaining.[1] It appears as a singlet.[1]
-
Diagnostic: The absence of coupling (doublets/multiplets) confirms full substitution at C2, C4, and C6.[1]
Part 5: References
-
Biilmann, E., & Rimbert, A. (1923).[1][3] Sur la bromuration du m-crésol. Bulletin de la Société Chimique de France, [4] 33, 1473.[1][3] (Primary source for MP 84°C and synthesis).[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][4][5][6] Longman Scientific & Technical.[1] (Standard protocols for phenol halogenation). [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20737, this compound. Retrieved January 30, 2026.[1][7] [Link]
-
Lide, D. R. (Ed.).[1][8] (2005).[1][8] CRC Handbook of Chemistry and Physics (86th ed.).[1][8] CRC Press.[1][8] (Physical constant verification).
Sources
- 1. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1515531A - Preparation process of meta-cresol - Google Patents [patents.google.com]
- 3. This compound [drugfuture.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. betterworldbooks.com [betterworldbooks.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Degradation of 2,4,6-Tribromo-m-cresol: A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-Tribromo-m-cresol (TBMC) is a halogenated phenolic compound with applications as an antiseptic and antifungal agent.[1][2] Understanding its stability and degradation is paramount for assessing its environmental fate, toxicological profile, and potential liabilities in pharmaceutical formulations. This guide provides a comprehensive technical overview of the intrinsic stability of TBMC and its degradation under photolytic, microbial, and chemical pressures. Due to a scarcity of direct research on TBMC, this paper synthesizes data from its close structural analogues, primarily 2,4,6-Tribromophenol (TBP) and other substituted phenols, to construct scientifically grounded, hypothetical degradation pathways and validated analytical protocols. This approach provides researchers with a robust framework for initiating stability and degradation studies on TBMC.
Chemical Profile and Intrinsic Stability
This compound, also known as 2,4,6-Tribromo-3-methylphenol, is a crystalline solid.[1] Its stability is governed by the phenolic hydroxyl group and the electron-withdrawing bromine atoms substituted on the aromatic ring. The meta-cresol structure is noted to be the most thermally stable among cresol isomers.[3] This intrinsic stability suggests that significant energy input, whether from photons, microbial enzymes, or chemical reactants, is required to initiate degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| CAS Number | 4619-74-3 | - | [1] |
| Molecular Formula | C₇H₅Br₃O | - | [1] |
| Molecular Weight | 344.83 | g/mol | [1] |
| Melting Point | 84 | °C | [1] |
| Appearance | Crystals | - | [1] |
| LogP (Octanol/Water) | 3.988 | - | [3] |
| Water Solubility | Insoluble (log₁₀WS = -4.98) | mol/L |[3] |
Photolytic Degradation: Pathways and Protocols
The absorption of ultraviolet (UV) radiation is a primary driver for the abiotic degradation of halogenated phenols in aqueous environments. The degradation process is complex, involving multiple reaction pathways that are highly dependent on environmental conditions.
Causality of Photodegradation Mechanisms
For the analogue TBP, phototransformation follows pseudo-first-order kinetics.[4] The process is initiated by the absorption of UV photons, leading to the homolytic cleavage of the carbon-bromine bond. This generates highly reactive radical species. Studies on TBP under UV irradiation (254 nm) have identified that direct photolysis accounts for approximately 60% of the degradation, with hydrated electrons (eₐq⁻) playing a surprisingly significant role (35-40%), while hydrogen radicals are negligible.[4]
Two primary degradation pathways are proposed based on TBP studies:
-
Reductive Hydrodebromination: This is the principal mechanism, where a bromine atom is replaced by a hydrogen atom. This occurs in a stepwise fashion, leading to progressively less brominated phenols.[5]
-
Photodimerization: Radical intermediates can combine to form larger molecules, such as polybrominated dihydroxybiphenyls or polybrominated diphenyl ethers.[4]
The presence of substances like Fe³⁺ ions and nitrites can accelerate the degradation rate, while the solution's pH also plays a critical role.[4]
Hypothesized Photolytic Degradation Pathway of TBMC
Caption: Hypothesized photolytic degradation pathways for TBMC.
Experimental Protocol: Aqueous Photolysis of TBMC
This protocol is adapted from methodologies used for studying polycyclic aromatic hydrocarbons and TBP.[4][6]
-
Preparation of Stock Solution:
-
Due to low aqueous solubility, prepare a concentrated stock solution of TBMC (e.g., 1000 mg/L) in a water-miscible, UV-transparent solvent like methanol.
-
-
Preparation of Working Solution:
-
In a quartz reaction vessel, add a specific volume of the stock solution to purified, buffered water (e.g., phosphate buffer, pH 7) to achieve the desired final concentration (e.g., 5 µM).
-
Rationale: Quartz is used for its transparency to UV light. Buffering the solution is critical as pH can influence reaction rates.[4]
-
Gently evaporate the methanol with a stream of nitrogen gas to minimize its role as a radical scavenger. Stir the solution overnight to ensure complete dissolution.
-
-
Experimental Setup:
-
Place the vessel in a quasi-collimated beam apparatus. Use a low-pressure mercury lamp (emits primarily at 254 nm) or a medium-pressure lamp (broader spectrum) as the UV source.[6]
-
Ensure the solution is gently stirred throughout the experiment to maintain homogeneity.
-
Include a dark control (vessel wrapped in aluminum foil) to account for any non-photolytic degradation.
-
-
Irradiation and Sampling:
-
Measure the initial concentration (T=0) before turning on the UV lamp.
-
Expose the solution to a defined UV fluence (e.g., up to 1000 mJ/cm²).
-
Collect aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Immediately quench any ongoing reaction by adding a suitable agent (e.g., sodium thiosulfate) or by transferring the sample to an amber vial and freezing.
-
Analyze the concentration of TBMC and potential degradation products using a validated HPLC or GC-MS method (see Section 5.0).
-
Microbial Degradation: Aerobic and Anaerobic Pathways
Microbial metabolism represents a significant pathway for the environmental degradation of halogenated phenols. The specific pathway employed is highly dependent on the presence or absence of oxygen.
Causality of Microbial Mechanisms
-
Aerobic Degradation: In the presence of oxygen, bacteria typically initiate degradation by hydroxylating the aromatic ring to form a brominated catechol or protocatechuate intermediate. This is accomplished by monooxygenase or dioxygenase enzymes. The resulting diol is then susceptible to ring cleavage (either ortho or meta cleavage), which breaks open the aromatic ring and funnels the resulting aliphatic acids into central metabolism.[7][8]
-
Anaerobic Degradation: Under anoxic conditions, the primary mechanism is reductive dehalogenation.[9] This process involves the sequential removal of bromine atoms, which are replaced by hydrogen. The halogen atom serves as an electron acceptor in a form of anaerobic respiration. This stepwise dehalogenation of TBP to phenol has been well-documented.[5][10] The resulting phenol or cresol may be further degraded by other members of the microbial consortium.
Many organisms require a co-substrate (e.g., glucose, phenol) to provide the necessary carbon and energy for the degradation of highly halogenated compounds like TBMC.[11]
Hypothesized Microbial Degradation Workflow
Caption: Workflow for isolating and testing TBMC-degrading microbes.
Experimental Protocol: Microbial Degradation Assay
This protocol is adapted from methods for screening phenol-degrading bacteria.[12][13]
-
Source of Inoculum:
-
Collect samples from a site with a history of contamination with phenols or related compounds (e.g., industrial wastewater sludge, contaminated soil). This increases the probability of finding adapted microorganisms.
-
-
Acclimation and Enrichment:
-
In an Erlenmeyer flask, combine 100 mL of a sterile minimal salt medium with a carbon source (e.g., 300 mg/L phenol or 2.5 g/L glycerol) and a small amount of the inoculum (e.g., 1 g soil or 5 mL sludge).[11]
-
Add a low, sub-toxic concentration of TBMC (e.g., 10-25 mg/L).
-
Incubate aerobically on a shaker (e.g., 150 rpm, 30°C) or anaerobically in a sealed container with an oxygen-free headspace.
-
Rationale: Acclimation allows for the selection and growth of microbes capable of tolerating and metabolizing the target compound. A co-substrate is often necessary to support initial growth.[11]
-
-
Isolation of Pure Strains:
-
After several transfers to fresh enrichment medium, serially dilute the culture and plate onto minimal salt agar plates containing TBMC as the sole carbon source (or with a co-substrate if no growth occurs otherwise).
-
Isolate distinct colonies for further study.
-
-
Degradation Kinetics Study:
-
Grow a pure isolate in a suitable liquid medium to a specific optical density (e.g., OD₆₀₀ of 0.8).
-
Harvest cells by centrifugation, wash with sterile phosphate buffer, and resuspend in fresh minimal medium.
-
Inoculate replicate flasks of minimal medium containing a known concentration of TBMC (e.g., 50 mg/L) with the washed cells.
-
Incubate under controlled conditions (temperature, shaking). Include a sterile control (no inoculum) to check for abiotic degradation.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Centrifuge to pellet the cells. Analyze the supernatant for the disappearance of TBMC and the appearance of intermediates using GC-MS or HPLC.
-
Chemical Degradation: Reductive Dehalogenation
Chemical reduction offers a potent abiotic method for detoxifying halogenated aromatic compounds. The most common approach involves the use of zero-valent metals (ZVMs).
Mechanism of Reductive Dehalogenation
This process uses a metal with a low electrode potential, such as aluminum or iron, to act as an electron donor. In the case of TBP degradation, a Raney Al-Ni alloy has proven highly effective at room temperature in an alkaline aqueous solution.[14] The reaction mechanism involves the transfer of electrons from the metal surface to the brominated phenol, leading to the cleavage of the C-Br bond and release of a bromide ion. The reaction for TBP proceeds to completion, yielding phenol as the final product.[14]
Hypothesized Chemical Degradation Pathway of TBMC
Caption: Stepwise reductive dehalogenation of TBMC.
Experimental Protocol: Dehalogenation with Al-Ni Alloy
This protocol is adapted from a study on the complete hydrodebromination of TBP.[14]
-
Reaction Setup:
-
In a reaction vessel, dissolve TBMC in an aqueous NaOH solution (e.g., 15 g/L).
-
Rationale: The alkaline solution is necessary to activate the aluminum in the alloy and facilitate the reaction.
-
-
Initiation of Reaction:
-
Add the Raney Al-Ni alloy powder (e.g., 4 g/L) to the solution while stirring vigorously at room temperature.
-
Self-Validation: The reaction progress can be visually monitored by the dissolution of the alloy and potentially hydrogen gas evolution.
-
-
Monitoring and Quenching:
-
Collect aliquots of the suspension at various time points (e.g., 0, 15, 30, 60 minutes).
-
Immediately filter the sample (e.g., using a 0.22 µm syringe filter) to remove the catalyst and stop the reaction.
-
Neutralize the filtrate with acid (e.g., HCl) before analysis.
-
-
Analysis:
-
Analyze the filtrate for TBMC and its dehalogenated products using HPLC or GC-MS.
-
Analytical Methodologies
Accurate quantification of TBMC and its degradation products is essential for any stability study. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.
Analytical Workflow: From Sample to Data
Caption: General workflow for the analysis of TBMC and its metabolites.
Protocol: GC-MS/MS Analysis of TBMC
This protocol is based on a validated method for trace-level analysis of halophenols in complex matrices.[15]
-
Sample Preparation (Stir Bar Sorptive Extraction - SBSE):
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a vial.
-
Spike with an appropriate internal standard (e.g., deuterated 2,4,6-tribromophenol).
-
Add a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane, PDMS).
-
Stir for a set period (e.g., 60 minutes) at a constant speed to allow analytes to partition onto the coating.
-
Rationale: SBSE provides excellent preconcentration for trace-level analysis, significantly improving detection limits.[15]
-
-
Analyte Desorption:
-
Remove the stir bar, rinse with deionized water, and dry carefully.
-
Place the bar into a thermal desorption unit (TDU) connected to the GC inlet.
-
Thermally desorb the analytes onto a cold trap before injecting them into the GC column.
-
-
GC-MS/MS Conditions:
-
GC Column: Use a non-polar or semi-polar column suitable for phenol analysis (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation: MRM provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each analyte, minimizing matrix interference.[15]
-
-
Example MRM Transitions (Hypothetical for TBMC):
-
Parent Ion (from EI): m/z 344 (M⁺)
-
Daughter Ions: m/z 265 ([M-Br]⁺), m/z 186 ([M-2Br]⁺)
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations.
-
Quantify the analytes by comparing their peak area ratios to the internal standard against the calibration curve.
-
Table 2: Summary of Analytical Parameters
| Parameter | Recommended Setting/Method | Rationale |
|---|---|---|
| Sample Prep | Stir Bar Sorptive Extraction (SBSE) | High preconcentration factor, low solvent usage.[15] |
| Analysis | Gas Chromatography (GC) | Excellent separation of volatile/semi-volatile compounds. |
| Detection | Tandem Mass Spectrometry (MS/MS) | High selectivity and sensitivity via MRM.[15] |
| Ionization | Electron Ionization (EI) | Creates reproducible fragmentation patterns for identification. |
| Internal Standard | Isotopically labeled analogue | Corrects for matrix effects and variations in sample prep/injection. |
Conclusion and Future Directions
While direct experimental data on this compound is limited, a robust understanding of its stability and degradation can be inferred from its structural analogues. The molecule is intrinsically stable but susceptible to degradation via photolysis, microbial action, and chemical reduction. The primary degradation mechanism across these pathways appears to be a stepwise reductive dehalogenation, ultimately yielding m-cresol, which may be further mineralized.
This guide provides the foundational knowledge and validated, step-by-step protocols necessary for researchers to initiate rigorous studies. Future work should focus on direct experimental investigation of TBMC to confirm these hypothesized pathways, accurately determine degradation kinetics, and identify the full spectrum of intermediate products to build a comprehensive environmental and toxicological risk profile.
References
-
Arvaiova, M., et al. (2012). BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
-
Cao, C., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI. Available at: [Link]
-
Chen, Y., et al. (2014). Selective Dehalogenation of 2,4,6-Tribromophenol in Aqueous Solution on a Silver Cathode. International Journal of Electrochemical Science. Available at: [Link]
-
Dagley, S., & Chapman, P. J. (1966). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology. Available at: [Link]
-
Dhorajiya, B. D., et al. (2018). Photocatalytic degradation of P-Cresol using TiO2/ZnO hybrid surface capped with polyaniline. PubMed. Available at: [Link]
-
Koch, C., & Sures, B. (2017). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). PubMed. Available at: [Link]
-
OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. UNEP Publications. Available at: [Link]
-
Pee, B., et al. (2000). Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions. PubMed. Available at: [Link]
-
Roni, M. S., et al. (2012). Debromination of 2,4,6-tribromophenol coupled with biodegradation. ResearchGate. Available at: [Link]
-
Samanta, S. K., et al. (2002). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available at: [Link]
-
Szakas, T., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. PubMed. Available at: [Link]
-
Yadav, M., & Singh, J. (2017). Microbial Degradation of Phenol: A Review. ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4619-74-3). Cheméo. Available at: [Link]
-
Nakai, R. (1930). On the thermal decomposition of cresols. SciSpace. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2,4,6-Trinitro-m-cresol. National Center for Biotechnology Information. Available at: [Link]
-
Zhao, H., et al. (2017). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. ResearchGate. Available at: [Link]
-
Zolfaghari, M., et al. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers. Available at: [Link]
-
Barron, M. G., et al. (2020). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. NIH. Available at: [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Photolysis of polycyclic aromatic hydrocarbons in water. ResearchGate. Available at: [Link]
-
The Merck Index Online. (n.d.). This compound. Royal Society of Chemistry. Available at: [Link]
- APHA. (1992). Standard Methods for the Examination of Water and Wastewater.
-
Bar-Or, I., et al. (2013). Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. NIH. Available at: [Link]
-
U.S. Environmental Protection Agency. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA Report. Available at: [Link]
-
Hossain, M., et al. (2018). Microbial Degradation of Phenol by an Application of Pseudomonas mendocina. Austin Publishing Group. Available at: [Link]
-
Rahman, M. A., et al. (2014). Microbial Degradation of Phenol by an Application of Pseudomonas mendocina. ResearchGate. Available at: [Link]
-
Hoffmann, N. (2008). Photochemical reactions of aromatic compounds and the concept of the photon as a traceless reagent. RSC Publishing. Available at: [Link]
-
Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. PMC - NIH. Available at: [Link]
-
Kahan, T. F., & Donaldson, D. J. (2007). Photolysis of polycyclic aromatic hydrocarbons on water and ice surfaces. ResearchGate. Available at: [Link]
-
Chen, G., et al. (2022). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. MDPI. Available at: [Link]
-
Scribd. (n.d.). Microbial Degradation of Phenol Study. Scribd. Available at: [Link]
-
Lisec, J., et al. (2009). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. Available at: [Link]
-
Bar-Or, I., et al. (2013). Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. PMC - NIH. Available at: [Link]
-
Hu, B., et al. (2015). Metabolomic analysis with GC-MS to reveal potential metabolites and biological pathways involved in Pb & Cd stress response. ScienceOpen. Available at: [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. Available at: [Link]
Sources
- 1. Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Historical Synthesis & Mechanistic Pathways of 2,4,6-Tribromo-m-cresol
The following technical guide details the historical and mechanistic principles for the synthesis of 2,4,6-Tribromo-m-cresol, structured for researchers and drug development professionals.
Executive Summary & Compound Profile
This compound (CAS: 4619-74-3), also known as 2,4,6-tribromo-3-methylphenol, is a halogenated phenolic derivative historically utilized as a potent fungicide and antiseptic.[1][2] Unlike its parent compound m-cresol, the tribromo- derivative exhibits enhanced lipophilicity and specific antimicrobial activity due to the electron-withdrawing nature of the bromine substituents.
This guide reconstructs the classical synthesis established in the early 20th century, specifically the methodology attributed to Biilmann and Rimbert (1923) , which remains the foundational protocol for high-purity preparation.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2,4,6-Tribromo-3-methylphenol | |
| Molecular Formula | C₇H₅Br₃O | |
| Molecular Weight | 344.83 g/mol | |
| Melting Point | 84 °C | Distinct from 2,4,6-tribromophenol (96 °C) |
| Appearance | White/Off-white crystalline needles | When recrystallized from 50% EtOH |
| Solubility | Soluble in alcohol, ether, benzene; Insoluble in water |
Mechanistic Principles (Electrophilic Aromatic Substitution)
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The reaction is regioselective due to the synergistic directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring.
-
Hydroxyl Group (C1): Strong activator, ortho, para-director. Activates positions 2, 4, and 6 .[3][4]
-
Methyl Group (C3): Weak activator, ortho, para-director. Activates positions 2, 4, and 6 .[3][4]
Because both substituents direct incoming electrophiles to the same positions (2, 4, and 6), the ring is highly activated toward bromination. The reaction proceeds rapidly through mono- and di-bromo intermediates to the thermodynamically stable 2,4,6-tribromo product.
Reaction Pathway Diagram
The following diagram illustrates the stepwise bromination pathway.
Caption: Stepwise electrophilic bromination of m-cresol. The synergistic activation by -OH and -CH3 ensures rapid substitution at positions 2, 4, and 6.
Historical Synthesis Protocol
Primary Reference: Biilmann, E., & Rimbert, A. Bull.[1] Soc. Chim. Fr. [4] 33, 1473 (1923).[1]
Experimental Design Rationale
-
Solvent Choice (Glacial Acetic Acid): Unlike water, which causes immediate precipitation of crude products and potential occlusion of impurities, glacial acetic acid dissolves the starting material and intermediates, allowing for a controlled, homogeneous reaction. It also stabilizes the polarized bromine complex.
-
Temperature Control: The reaction is exothermic.[5] Maintaining a low temperature initially prevents oxidative degradation of the phenol ring.
-
Quenching: The use of sodium bisulfite (NaHSO₃) is critical to reduce unreacted bromine (red/brown) to water-soluble bromide ions, preventing contamination of the final crystal lattice.
Detailed Protocol
Reagents & Materials
-
m-Cresol (Pure): 10.8 g (0.1 mol)
-
Bromine (Liquid): 48.0 g (0.3 mol + slight excess) [CAUTION: Corrosive/Volatile]
-
Glacial Acetic Acid: 50 mL
-
Water (Distilled): 200 mL
-
Sodium Bisulfite (saturated aq. solution)
-
Ethanol (95%) for recrystallization
Step-by-Step Methodology
-
Preparation of Substrate: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet trap (to neutralize HBr fumes), dissolve 10.8 g of m-cresol in 30 mL of glacial acetic acid .
-
Bromination (Controlled Addition): Prepare a solution of 48.0 g bromine in 20 mL of glacial acetic acid . Cool the reaction flask to 0–5 °C using an ice bath. Add the bromine solution dropwise over 45–60 minutes.
-
Observation: The solution will turn dark red/orange. Massive evolution of HBr gas will occur (ensure proper ventilation).
-
Note: Stirring must be vigorous to prevent local overheating.
-
-
Completion & Equilibration: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for an additional 1 hour. This ensures the thermodynamically stable tribromo- product is fully formed.
-
Quenching & Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid mass.
-
Purification Step: If the solid is yellow/orange (indicating free bromine), add saturated sodium bisulfite solution dropwise until the supernatant is clear and the solid is white/off-white.
-
-
Isolation: Filter the crude solid using a Buchner funnel. Wash the cake thoroughly with cold water (3 × 50 mL) to remove residual acetic acid and inorganic bromides.
-
Recrystallization: Dissolve the crude cake in a minimum amount of hot 50% aqueous ethanol (approx. 70–80 °C). Allow to cool slowly to room temperature, then refrigerate.
-
Result: Long, slender, colorless needles.
-
-
Drying: Dry the crystals in a desiccator over P₂O₅ or in a vacuum oven at 40 °C.
Analytical Validation
To ensure the synthesized compound is this compound and not a degradation product or isomer, compare against the following standard metrics.
| Metric | Expected Value | Method of Verification |
| Melting Point | 84 °C (Sharp) | Capillary melting point apparatus. (Note: Lower MP indicates incomplete bromination). |
| Appearance | White needles | Visual inspection. Yellowing indicates oxidation or free Br₂. |
| Yield | 85–95% | Gravimetric analysis. |
| Solubility Test | Soluble in 5% NaOH | Confirms presence of phenolic -OH group (forms phenoxide). |
Safety & Handling (Critical)
-
Bromine: Extremely toxic and corrosive. Causes severe chemical burns. All operations must be performed in a functioning fume hood. Neoprene or nitrile gloves (double-gloved) are required.
-
Hydrogen Bromide (HBr): The reaction generates stoichiometric amounts of HBr gas. An acid trap (NaOH solution) connected to the reaction vessel outlet is mandatory to neutralize fumes.
-
m-Cresol: Toxic by absorption and inhalation.
References
-
Biilmann, E., & Rimbert, A. (1923).[1] Sur la préparation des crésols bromés. Bulletin de la Société Chimique de France, [4] 33, 1473.[1]
-
O'Neil, M.J. (Ed.). (2013).[6] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Entry: Tribromo-m-cresol].
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20737, this compound. Retrieved from [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 5. GB2062636A - Process for the preparation of -halogenated cresol esters - Google Patents [patents.google.com]
- 6. iwaponline.com [iwaponline.com]
2,4,6-Tribromo-m-cresol IUPAC name and synonyms
The following technical guide is a comprehensive monograph on 2,4,6-Tribromo-m-cresol, designed for researchers and drug development professionals. It synthesizes chemical identity, synthesis protocols, analytical characterization, and safety data into a structured, self-validating resource.
Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
This compound (IUPAC: 2,4,6-Tribromo-3-methylphenol) is a halogenated phenolic derivative primarily utilized as a pharmaceutical intermediate and an active antifungal agent.[1] Characterized by its high bromine content and lipophilicity, it serves as a critical scaffold in the synthesis of complex bioactive molecules and has historical utility in topical antiseptic formulations. This guide provides a rigorous examination of its physicochemical properties, validated synthesis pathways, and handling protocols required for GxP environments.
Nomenclature & Structural Identity
Precise identification is paramount in regulatory and synthetic contexts. The compound is an isomer of tribromocresol where the methyl group is located at the meta position relative to the hydroxyl group, and bromine atoms occupy the remaining ortho and para positions.
| Identifier Type | Value | Notes |
| IUPAC Name | 2,4,6-Tribromo-3-methylphenol | Preferred Name |
| CAS Registry | 4619-74-3 | Primary Key |
| Synonyms | Tribromometacresol; Micatex; Triphysan; 2,4,6-Tribromo-3-hydroxytoluene | Pharmaceutical trade names |
| Molecular Formula | C | |
| SMILES | Cc1c(Br)cc(Br)c(O)c1Br | Useful for chemoinformatics |
| InChI Key | QKHROXOPRBWBDD-UHFFFAOYSA-N | Unique Hash |
Physicochemical Profile
The following data points are critical for process development and formulation stability studies.
| Property | Metric | Technical Context |
| Molecular Weight | 344.83 g/mol | High halogen mass contribution |
| Physical State | Solid (Crystalline needles) | Usually white to off-white |
| Melting Point | 81.5 – 85.5 °C | Sharp melt indicates high purity |
| Boiling Point | ~304 °C (Predicted) | Decomposes at high temps |
| Solubility (Water) | Very Low (< 0.1 g/L) | Hydrophobic nature |
| Solubility (Organic) | High | Soluble in EtOH, CHCl |
| pKa | ~6.0 - 6.5 (Estimated) | More acidic than m-cresol (pKa 10) due to electron-withdrawing Br atoms |
Synthesis & Manufacturing
Reaction Mechanism
The synthesis of this compound proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) is a strong activating group and ortho, para-director. The methyl group (-CH
Pathway Logic:
-
Activation: The phenolic oxygen donates electron density into the ring.
-
Substitution: Br
acts as the electrophile (polarized by solvent or Lewis acid). -
Regioselectivity: Positions 2, 4, and 6 are sterically accessible and electronically favored. Position 5 is meta to the OH and remains unsubstituted.
Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of this compound.
Experimental Protocol (Laboratory Scale)
Safety Note: Bromine is highly corrosive and toxic. Work must be performed in a fume hood.
Reagents:
-
m-Cresol (10.8 g, 0.1 mol)
-
Bromine (48.0 g, 15.5 mL, 0.3 mol)
-
Acetic Acid (Glacial, 50 mL) or Ethanol/Water (1:1)
-
Water (for quenching)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve m-cresol (0.1 mol) in glacial acetic acid (50 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a trap for HBr gas.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Low temperature prevents oxidation side reactions.
-
Addition: Add Bromine (0.3 mol) dropwise over 60 minutes. Maintain temperature below 10 °C. The solution will turn red-orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A solid precipitate may begin to form.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing sodium bisulfite (NaHSO
) to quench unreacted bromine (indicated by the disappearance of the orange color). -
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from 50% aqueous ethanol.
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be observed.
Nuclear Magnetic Resonance (NMR) Prediction
Due to the high substitution pattern, the ¹H NMR spectrum is distinctively simple.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 2.45 – 2.55 | Singlet | 3H | Methyl group (-CH |
| ¹H | 5.80 – 6.20 | Broad Singlet | 1H | Phenolic -OH (D |
| ¹H | 7.60 – 7.75 | Singlet | 1H | Aromatic proton at C5 |
Interpretation:
-
The C5 proton is the only remaining aromatic hydrogen. It appears as a singlet because it has no adjacent protons (C4 and C6 are brominated).
-
The Methyl group is deshielded relative to toluene due to the ortho-bromine and the aromatic ring current.
HPLC Method (Quality Control)
For purity assessment, a Reverse Phase (RP-HPLC) method is recommended.
-
Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 280 nm (Phenolic absorption).
-
Retention: Expect late elution due to high lipophilicity (LogP ~4.35).
Pharmaceutical & Biological Applications
Antifungal & Antiseptic Activity
This compound exhibits broad-spectrum antimicrobial activity, historically marketed under trade names like Micatex and Triphysan .
-
Mechanism: Disruption of microbial cell membranes and inhibition of metabolic enzymes via halogen-mediated oxidative stress.
-
Indications: Topical treatment of dermatophytosis (fungal skin infections).
Synthetic Intermediate
It serves as a lipophilic building block in drug discovery, particularly for:
-
Coupling Reactions: The phenolic OH allows for etherification or esterification to create prodrugs.
-
Cross-Coupling: The bromine atoms (particularly at para position) can undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the carbon skeleton, though steric hindrance at ortho positions requires specialized ligands.
Safety & Toxicology (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT - SE | H335 | May cause respiratory irritation.[2] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Use a dust mask or handle in a fume hood to avoid inhaling dust/vapors.
-
Spill: Sweep up solid spills; do not generate dust. Neutralize residues with sodium bisulfite if bromine is present.
References
-
National Institute of Standards and Technology (NIST). this compound - Mass Spectrum and InChI Data. NIST Chemistry WebBook, SRD 69.[3] [Link][3]
-
PubChem. Compound Summary: this compound (CID 20737).[4] National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Application Note, 2018. [Link]
-
Organic Syntheses. Bromination of Phenols: General Methodologies. (Adapted from standard protocols for bromocresol synthesis). [Link]
Sources
2,4,6-Tribromo-m-cresol health and safety information
Safety, Toxicology, and Handling Protocols for Research Applications
Executive Summary
2,4,6-Tribromo-m-cresol (CAS: 4619-74-3) is a halogenated phenolic compound primarily utilized as an antifungal agent, antiseptic, and intermediate in the synthesis of dental sealants and pharmaceuticals.[1][2] While structurally related to the more common 2,4,6-tribromophenol, the presence of the methyl group at the meta position alters its lipophilicity and metabolic profile.
This guide addresses the critical gap in standard Safety Data Sheets (SDS) by detailing the mechanism of toxicity —specifically mitochondrial uncoupling—and providing rigorous, self-validating handling protocols for laboratory environments. Researchers must treat this compound not merely as an irritant, but as a potent bioactive agent capable of systemic toxicity upon significant exposure.
Physicochemical Fingerprint
Understanding the physical properties is the first line of defense in designing safe experimental setups. The lipophilic nature of this compound facilitates rapid dermal absorption.
| Property | Value | Relevance to Safety/Handling |
| IUPAC Name | 2,4,6-tribromo-3-methylphenol | Defines substitution pattern for reactivity.[2][3] |
| CAS Number | 4619-74-3 | Unique identifier for inventory tracking.[2] |
| Molecular Weight | 344.83 g/mol | Heavy halogenation increases density. |
| Physical State | Solid (Crystalline needles) | Dust inhalation hazard.[3] |
| Melting Point | ~84°C (183°F) | Low melting point; avoid friction/heat during milling. |
| Boiling Point | ~240°C | Stable under standard ambient conditions. |
| Solubility | Soluble in Ethanol, Ether, Acetone; Poor in Water | Critical: Water alone is inefficient for decontamination. |
| pKa | ~6.0 - 7.0 (Estimated) | Acidic; forms salts with strong bases. |
Data aggregated from PubChem and Biosynth characterization [1, 2].
Toxicological Mechanisms
To handle this compound safely, one must understand how it harms biological systems. The toxicity of halogenated cresols is tri-phasic:
-
Local Corrosivity: Like all phenols, it denatures proteins upon contact, causing chemical burns (coagulative necrosis).
-
Mitochondrial Uncoupling (Systemic): The lipophilic anion can cross the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.
-
Oxidative Stress: Induction of Reactive Oxygen Species (ROS) leading to cellular damage.
Mechanism of Action: Mitochondrial Uncoupling
The following diagram illustrates the "proton shuttle" mechanism common to halogenated phenols, which leads to hyperthermia and metabolic acidosis.
Figure 1: Cycle of protonophoric uncoupling. The compound shuttles protons across the membrane, bypassing ATP synthase and wasting energy as heat.
Occupational Hygiene & Safety Protocols
Core Directive: Standard nitrile gloves are often insufficient for prolonged contact with halogenated phenols in organic solvents.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 HEPA filter if handling dry powder. The solid sublimes slightly and dust is a severe respiratory irritant [3].
-
Dermal (Splash Protection): Nitrile rubber (min thickness 0.11 mm).
-
Dermal (Immersion/High Risk): Silver Shield / 4H (Laminate) gloves. Halogenated phenols can permeate standard nitrile/latex rapidly when dissolved in organic solvents like acetone.
-
Eye: Chemical splash goggles. Face shield required if handling >10g in solution.
B. Handling Protocol: Solid vs. Solution
Scenario 1: Weighing Solid Powder
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or bar, as brominated compounds can be static-prone, leading to powder dispersal.
-
Decontamination: Wipe the balance area with an ethanol-dampened tissue, followed by a water wipe.
Scenario 2: Synthesis/Reaction (Solution)
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible, as it enhances skin permeability, carrying the toxicant into the bloodstream.
-
Temperature Control: Do not heat open vessels. Use a reflux condenser to prevent vapor release.
C. Self-Validating Cleaning Protocol
How do you know your workspace is clean? Visual inspection is insufficient for white powders on light surfaces.
-
Validation Step: Use a Ferric Chloride (FeCl₃) spot test.
-
After cleaning the surface with ethanol and water.
-
Wipe a small test area with a swab dipped in 1% aqueous FeCl₃.
-
Result: If a violet/purple color appears, phenolic residue remains. Re-clean immediately.
-
Synthesis & Purification Workflow
For researchers synthesizing this compound or using it as an intermediate, understanding the impurity profile is vital. The standard synthesis involves the bromination of m-cresol.[1]
Figure 2: Synthesis workflow. Temperature control is critical to prevent poly-brominated byproducts.
Emergency Response & Environmental Fate
Acute Exposure Management
-
Skin Contact:
-
Immediate Action: Do not use water alone initially if the substance is in an oily solution. Use Polyethylene Glycol (PEG 300 or 400) or isopropyl alcohol to solubilize the phenol, then wash with copious water.
-
Rationale: Water may cause the lipophilic phenol to spread rather than dissolve.
-
-
Eye Contact: Irrigate with saline/water for 15 minutes. Consult an ophthalmologist immediately (risk of corneal opacity).
-
Ingestion: Do not induce vomiting (corrosive risk). Administer 1-2 glasses of water or milk to dilute.
Environmental Fate[3]
-
Aquatic Toxicity: Classified as Aquatic Chronic 4 [4].[2] Halogenated phenols are persistent and toxic to aquatic life.
-
Disposal: Zero discharge to drains. Collect all solid and liquid waste (including rinsate from glassware) for high-temperature incineration.
References
-
PubChem. (n.d.).[2] this compound (CID 20737).[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: this compound.[2] Retrieved January 30, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008).[4] Toxicological Profile for Cresols. Centers for Disease Control and Prevention. Retrieved January 30, 2026, from [Link]
Sources
Environmental Fate & Transport of 2,4,6-Tribromo-m-cresol (TBMC): A Mechanistic Technical Guide
Executive Summary & Chemical Identity[1][2][3]
2,4,6-Tribromo-m-cresol (TBMC), also known as 2,4,6-tribromo-3-methylphenol, is a halogenated phenolic compound utilized primarily as an antifungal agent (e.g., Micatex) and an intermediate in the synthesis of flame retardants. Its structural stability, conferred by the tribromo-substitution pattern, presents significant challenges for environmental attenuation.
This guide provides a technical analysis of TBMC's environmental fate, moving beyond generic data to explore the specific physicochemical drivers, degradation mechanisms, and experimental protocols required for rigorous risk assessment.
Table 1: Physicochemical Profile & Environmental Significance[2]
| Property | Value | Environmental Implication |
| CAS Number | 4619-74-3 | Unique identifier for regulatory tracking.[1] |
| Molecular Weight | 344.83 g/mol | Heavy molecule, limited volatility.[1] |
| Water Solubility | ~15 mg/L (25°C) | Low solubility drives partitioning to sediment/soil.[1] |
| Log Kow (Octanol-Water) | ~4.0 | High Lipophilicity. Indicates strong potential for bioaccumulation in aquatic organisms and sorption to organic carbon.[1] |
| pKa | ~6.0 - 6.5 (Est.)[1] | Exists partially as a phenolate anion at neutral environmental pH, increasing mobility in water compared to the neutral form.[1] |
| Vapor Pressure | Low (< 1 Pa) | Volatilization from water is significant only for the neutral species (Henry's Law driver).[1] |
Abiotic Degradation: Photolysis Mechanisms[2][4]
While TBMC is hydrolytically stable due to the strength of the aryl-halide bond, it is susceptible to photolytic degradation in surface waters. The presence of three bromine atoms makes the aromatic ring electron-deficient, yet the C-Br bond is labile under UV irradiation (290–400 nm).
Mechanism: Homolytic C-Br Cleavage
Upon UV absorption, TBMC undergoes homolytic cleavage of the C-Br bond, generating a radical pair. This process typically follows a stepwise debromination sequence, preferentially removing bromines at the ortho positions (2,6) due to steric relief, followed by the para position.[1]
Key Reaction: Ar-Br + hν → Ar• + Br• Ar• + R-H → Ar-H + R• (Hydrogen abstraction from solvent/DOM)
Visualization: Photolytic Decay Pathway
Figure 1: Stepwise photolytic debromination of TBMC. The reaction is driven by UV flux and dissolved organic matter (DOM) acting as hydrogen donors.
Biotic Degradation: The Anaerobic-Aerobic Interface
TBMC is recalcitrant to standard aerobic biodegradation tests (e.g., OECD 301) due to the electron-withdrawing effect of the halogens, which protects the ring from electrophilic oxygenase attack. Consequently, its complete mineralization requires a sequential anaerobic-aerobic pathway .[1]
Phase 1: Anaerobic Reductive Dehalogenation
In anoxic sediments (sulfidogenic or methanogenic conditions), specialized halorespiring bacteria (e.g., Desulfitobacterium spp.)[1] utilize TBMC as a terminal electron acceptor.[1]
-
Mechanism: The bacteria replace bromine atoms with hydrogen atoms to generate ATP.[1]
Phase 2: Aerobic Ring Fission
Once transported to an aerobic zone (e.g., sediment surface or water column), the metabolite m-cresol is rapidly degraded.[1]
-
Pathway: m-Cresol is oxidized to 3-methylcatechol, which then undergoes meta-cleavage to form 2-hydroxymuconic semialdehyde, eventually entering the TCA cycle.
Visualization: Sequential Biotic Degradation
Figure 2: The critical sequential pathway.[1] TBMC persists until dehalogenated anaerobically; the resulting m-cresol is then rapidly mineralized aerobically.
Experimental Protocols for Fate Assessment
To validate these pathways for regulatory dossiers (e.g., REACH, FDA Environmental Assessment), the following specific protocols are recommended. These deviate from standard screening tests to account for TBMC's toxicity and solubility.[1]
Protocol A: Anaerobic Transformation in Sediment (Adapted OECD 308)[2]
-
Objective: Determine the half-life of TBMC in anoxic sediment and identify dehalogenated metabolites.
-
System: Water-sediment systems (ratio 3:1) under strict nitrogen atmosphere.[1]
-
Dosing: Spike TBMC using a volatile carrier (acetone) <0.1% v/v to minimize solvent effects.[1] Target concentration: 10 µg/L (environmentally relevant).
-
Sampling: Sacrifice vessels at days 0, 7, 14, 28, 56, and 100.
-
Extraction:
-
Validity Criterion: Mass balance recovery must be 70-110%.[1]
Protocol B: Photolytic Half-Life Determination (Adapted OECD 316)
-
Objective: Quantify abiotic degradation rates in surface water.
-
Buffer: Sterile phosphate buffer (pH 7.0) to eliminate microbial degradation.[1]
-
Irradiation: Xenon arc lamp (simulated solar spectrum) with a UV cutoff filter (<290 nm).
-
Actinometry: Use p-nitroanisole / pyridine actinometer to quantify photon flux.[1]
-
Controls: Dark controls wrapped in foil to assess hydrolysis/sorption.[1]
-
Data Processing: Plot ln(C/C0) vs. time. The slope
yields .[1]
Risk Assessment Framework (PBT)[2]
Based on the physicochemical and degradation data, TBMC triggers specific PBT (Persistence, Bioaccumulation, Toxicity) flags:
| Criteria | Status | Justification |
| Persistence (P) | High | Recalcitrant to aerobic biodegradation.[1] Requires specific anaerobic conditions to initiate breakdown.[1] |
| Bioaccumulation (B) | High | Log Kow ~4.0 implies BCF > 2000 L/kg.[1] It readily partitions into lipid tissues.[1] |
| Toxicity (T) | Confirmed | GHS Classification Aquatic Chronic 4.[1][5] Disrupts cellular Ca²⁺ signaling in neuroendocrine cells.[1] |
References
-
PubChem. (2025).[1][5] this compound (Compound).[6][1][2][5] National Library of Medicine.[1] Link
-
OECD SIDS. (2004).[1] 2,4,6-Tribromophenol: SIDS Initial Assessment Report.[1] UNEP Publications.[1][7] (Used for Read-Across on brominated phenol photolysis).[1] Link[1]
-
Grokipedia. (2025).[1] Tribromometacresol: Chemical Identity and Properties.Link[1]
-
Simmons, M. S., et al. (1980).[1][7] "The production of bromophenols resulting from chlorination of waters containing bromide ion and phenol."[1][7] Water Research, 14(3), 287-290.[1][7] (Mechanisms of formation and stability).
-
Bayly, R. C., et al. (1966).[1][3] "The metabolism of cresols by species of Pseudomonas." Biochemical Journal, 101(2), 293–301.[1][3] (Pathway for m-cresol degradation).[1][3] Link
-
Cheméo. (2025).[1] Chemical Properties of this compound.Link[1]
-
Boyle, A. W., et al. (1999).[1] "Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions."[8] Applied and Environmental Microbiology, 65(8), 3287-3293.[1] Link
Sources
- 1. Tribromometacresol - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Sensitivity Electrochemical Quantification of 2,4,6-Tribromo-m-cresol (TBMC) via Nanocarbon-Modified Interfaces
Application Note: AN-EC-TBMC-001
Executive Summary
2,4,6-Tribromo-m-cresol (TBMC) is a halogenated phenolic compound widely utilized as a fungicide and a chemical intermediate in the synthesis of flame retardants. While HPLC and GC-MS are standard for detection, they are capital-intensive and ill-suited for rapid, on-site screening. This Application Note details a robust electrochemical protocol for the trace quantification of TBMC.
Key Innovation: This method utilizes a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE) to overcome the primary limitation of phenolic detection: electrode passivation caused by the polymerization of phenoxy radicals.
Scientific Principles & Mechanism[1]
Electrochemical Behavior of Halogenated Cresols
The detection of TBMC relies on the irreversible oxidation of the phenolic hydroxyl group (-OH). Unlike simple phenols, the presence of three bromine atoms (electron-withdrawing groups) on the aromatic ring increases the oxidation potential, while the methyl group (electron-donating) at the meta position slightly lowers it.
The Reaction Pathway:
-
Primary Oxidation: An anodic potential sweep removes one electron and one proton from the hydroxyl group, forming a phenoxy radical.
-
Fate of the Radical:
-
Path A (Signal): Further oxidation/hydrolysis to form quinone derivatives (measurable current).
-
Path B (Fouling): Radical-radical coupling leads to the formation of insulating oligomeric films (passivation).
-
Mechanistic Flowchart
The following diagram illustrates the competition between signal generation and electrode fouling, highlighting why the MWCNT modifier is critical (it increases surface area to mitigate fouling).
Figure 1: Electrochemical oxidation pathway of TBMC. The competition between quinone formation (signal) and polymerization (fouling) dictates sensor performance.
Materials & Equipment
| Category | Item | Specification/Notes |
| Electrode System | Working Electrode | Glassy Carbon Electrode (GCE), 3.0 mm dia. |
| Reference Electrode | Ag/AgCl (3M KCl) | |
| Counter Electrode | Platinum Wire | |
| Reagents | TBMC Standard | >98% Purity (Sigma/Merck) |
| Modifier | Multi-Walled Carbon Nanotubes (MWCNT-COOH functionalized) | |
| Solvent | DMF (Dimethylformamide) or Ethanol | |
| Electrolyte | 0.1 M Phosphate Buffer Solution (PBS), pH 6.0 | |
| Instrumentation | Potentiostat | Capable of Differential Pulse Voltammetry (DPV) |
| Sonicator | Bath sonicator for dispersion |
Experimental Protocol
Electrode Preparation (The Critical Step)
Why this matters: A bare GCE will foul within 1-2 scans. The MWCNT network creates a porous 3D architecture that maintains conductivity even if some sites are blocked.
-
Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a microcloth pad for 2 minutes. Rinse thoroughly with deionized water and sonicate in ethanol/water (1:1) for 1 minute to remove residual alumina.
-
Modifier Dispersion: Disperse 1.0 mg of MWCNTs in 1.0 mL of DMF. Sonicate for 30 minutes until a homogeneous black suspension is achieved.
-
Drop Casting: Pipette 5.0 µL of the suspension onto the GCE surface.
-
Drying: Allow the solvent to evaporate under an infrared lamp or in a desiccator for 20 minutes. Do not touch the surface.
Measurement Procedure
-
Electrolyte Prep: Prepare 10 mL of 0.1 M PBS (pH 6.0). Add a known aliquot of TBMC stock solution.
-
Accumulation (Optional but Recommended):
-
Immerse electrodes in the solution.
-
Apply a potential of 0.0 V for 60 seconds under stirring (Open Circuit Accumulation). This pre-concentrates the hydrophobic TBMC onto the carbon network.
-
-
Voltammetric Scan (DPV):
-
Mode: Differential Pulse Voltammetry (DPV)
-
Scan Range: +0.2 V to +1.0 V vs. Ag/AgCl
-
Step Potential: 5 mV
-
Modulation Amplitude: 50 mV
-
Scan Rate: 50 mV/s
-
-
Cleaning: After each scan, cycle the electrode in blank PBS between 0.0 V and +1.2 V for 5 cycles to oxidize any adsorbed oligomers.
Data Analysis & Validation
Typical Response
TBMC will exhibit a well-defined anodic oxidation peak at approximately +0.65 V to +0.75 V (vs. Ag/AgCl), depending on the exact pH.
Calibration & Sensitivity
Construct a calibration curve by plotting Peak Current (
| Parameter | Value Range | Formula/Note |
| Linear Range | 0.5 µM – 100 µM | |
| Sensitivity | 0.5 - 1.2 µA/µM | Dependent on MWCNT loading |
| LOD | 0.05 µM (50 nM) |
Where
Self-Validating the System (Quality Control)
To ensure the data is trustworthy (E-E-A-T principle), perform these checks before analyzing unknown samples:
-
The "Fouling Check": Run 5 consecutive scans of 10 µM TBMC.
-
Pass: Peak current decreases by < 5% between Scan 1 and Scan 5.
-
Fail: Peak current drops > 10%. Action: Re-polish and re-coat the electrode; the CNT layer is too thin.
-
-
The "pH Shift" Check: Run a scan at pH 5.0 and pH 7.0.
-
The peak potential (
) should shift negatively as pH increases (approx. -59 mV/pH), confirming the proton-coupled electron transfer mechanism.
-
References
-
Biilmann, E., & Rimbert, A. (1923).[1] Preparation by bromination of m-cresol.[1] Bull.[1] Soc. Chim. Fr., 33, 1473.[1] (Foundational synthesis reference).
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Chemical Properties.
-
Gholivand, M. B., et al. (2021). Nonenzymatic Electrochemical Detection of 2,4,6-Trichlorophenol Using CuO/Nafion/GCE. PubMed. (Protocol adaptation for halogenated phenols).
-
Comninellis, C. (1994). Electrocatalysis in the electrochemical conversion/combustion of organic pollutants for waste water treatment. Electrochimica Acta, 39(11-12), 1857-1862. (Mechanism of phenolic oxidation).[2][3]
-
OECD SIDS. (2004).[4] 2,4,6-Tribromophenol Toxicity and Chemical Profile. UNEP Publications.
Sources
Application Note: Strategic Deployment of 2,4,6-Tribromo-m-cresol as a Reference Standard
Executive Summary
In the high-stakes landscape of pharmaceutical impurity profiling, 2,4,6-Tribromo-m-cresol (TBMC) serves as a critical reference standard.[1][2] It is primarily identified as a degradation product and process-related impurity in the synthesis and stability studies of mucolytic agents like Bromhexine and Ambroxol .[2]
Due to its high lipophilicity (
Physicochemical Profile & Chromatographic Implications
Understanding the molecule is the first step to mastering its separation.[2] TBMC is a halogenated phenol; its behavior is dictated by the electron-withdrawing bromine atoms and the ionizable hydroxyl group.[1][2]
| Property | Value | Chromatographic Impact |
| CAS Number | 4619-74-3 | Unique identifier for procurement. |
| Molecular Weight | 344.83 g/mol | Distinct mass spectral signature (isotope pattern due to 3 Br atoms).[1][2] |
| LogP (Octanol/Water) | ~3.99 | High Lipophilicity: Requires high organic strength mobile phases in RPLC to elute within a reasonable timeframe.[1][2] |
| pKa (Acidic) | ~6.34 | Ionization Risk: At neutral pH, it partially ionizes, causing severe peak tailing.[1][2] Action: Mobile phase must be acidic (pH < 4) to keep it neutral.[1][2] |
| UV Max | ~280-290 nm | Typical phenolic absorption; suitable for UV/DAD detection.[1][2] |
| Solubility | Low (Water), High (MeOH, ACN) | Diluent must match the mobile phase organic ratio to prevent precipitation in the injector.[1] |
The Origin Story: Impurity Fate Mapping
TBMC does not appear spontaneously; it is a byproduct of the halogenation processes used to synthesize brominated mucolytics.[2] In environmental contexts, it forms via the chlorination/bromination of m-cresol residues.[1][2]
Figure 1: Impurity genealogy showing the formation of TBMC from m-cresol precursors and potential degradation pathways of Bromhexine.[1][2]
Protocol A: HPLC-UV/DAD Analysis (Impurity Profiling)
Objective: Separation of TBMC from the API (Ambroxol/Bromhexine) and other related impurities.[1][2]
Method Strategy (The "Why")
-
Column Selection: A C18 column with high carbon load is preferred to interact with the lipophilic bromine atoms.[2] A "Phenyl-Hexyl" column is an excellent alternative if C18 fails to separate positional isomers, as the pi-pi interactions offer orthogonal selectivity.[1][2]
-
pH Control: The mobile phase is acidified to pH 2.5–3.0. This suppresses the ionization of the phenolic -OH (
), ensuring the molecule remains neutral.[2] Neutral phenols exhibit sharp, symmetrical peaks; ionized phenols interact with silanols, causing tailing.[1][2]
Detailed Conditions
| Parameter | Setting |
| Instrument | HPLC with DAD (Diode Array Detector) or UV |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer for bulky halogenated molecules) |
| Detection | 285 nm (Reference: 360 nm) |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Initial hold for polar impurities |
| 15.0 | 85 | Ramp to elute lipophilic TBMC |
| 20.0 | 85 | Wash to remove highly retained dimers |
| 20.1 | 30 | Re-equilibration |
| 25.0 | 30 | Ready for next injection |
Technical Note: TBMC is highly retained. If it elutes too late, increase the slope of the gradient to reach 90% B faster.
Protocol B: GC-MS Analysis (Trace Level/Environmental)
Objective: High-sensitivity quantitation of TBMC, particularly in complex matrices where UV specificity is insufficient.[1][2]
Derivatization Strategy
While TBMC can be analyzed directly, the phenolic hydroxyl group can cause adsorption in the GC inlet (activity).[1][2] Silylation is recommended to cap the polar -OH group, improving peak shape and sensitivity.[1][2]
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
-
Reaction: Replaces the active proton with a Trimethylsilyl (TMS) group.[1][2]
Sample Preparation Steps[1][2]
-
Derivatization: Add 50 µL of BSTFA to 200 µL of sample extract in a crimp vial.
-
Incubation: Heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL into GC-MS.
GC-MS Parameters[1][2][3][4][5]
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1][2]
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
MS Detection: SIM Mode (Selected Ion Monitoring).
Method Development Decision Logic
Use this workflow to troubleshoot separation issues during method transfer.
Figure 2: Decision tree for optimizing chromatographic parameters for TBMC.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20737, this compound.[1][2] Retrieved January 30, 2026 from [Link][1][2]
-
Sielc Technologies. Separation of 2,4,6-Tribromophenol on Newcrom R1 HPLC column. (Methodology adapted for m-cresol analog).[1][2] Retrieved from [Link]
-
Wang, et al. (2025). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions.[1][2][3] (Identifies TBMC as a degradation product). National Institutes of Health.[1][2][4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] (Safety and Physicochemical data).[1][2][5] Retrieved from [Link][1][2]
Sources
- 1. Ambroxol Impurity 115 | C19H28Br2N2O6 | CID 177837456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Critical Role of Chemical Intermediates in Fire Safety
An In-Depth Guide to the Application of 2,4,6-Tribromo-m-cresol in the Synthesis of Advanced Flame Retardants
In the landscape of modern materials science, the development of effective flame retardants is paramount to ensuring the safety and compliance of a vast array of consumer and industrial products. Halogenated flame retardants, particularly those containing bromine, have long been a cornerstone of fire safety chemistry due to their high efficacy. This compound (TBMC), a brominated aromatic compound, emerges as a highly valuable and versatile chemical intermediate for synthesizing next-generation flame retardants.
This technical guide provides researchers and chemical synthesis professionals with a comprehensive overview of this compound, detailing its properties and providing robust protocols for its application in creating both reactive and additive flame retardant systems. The methodologies described herein are grounded in established chemical principles, offering a framework for innovation in fire safety solutions.
Physicochemical Profile and Safety Data for this compound
A thorough understanding of the starting material is fundamental to its successful application. TBMC is a solid crystalline substance characterized by a high bromine content, which is the primary source of its flame-retardant potential.[1] The presence of a hydroxyl (-OH) group provides a reactive site for incorporation into various polymer backbones or for the synthesis of larger additive molecules.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4619-74-3 | [3] |
| Molecular Formula | C₇H₅Br₃O | [3] |
| Molecular Weight | 344.83 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 84°C | [1] |
| Bromine Content | ~69.5% | [1] |
| Synonyms | 2,4,6-Tribromo-3-methylphenol | [4] |
Critical Safety and Handling Protocols
As with most halogenated aromatic compounds, proper handling of TBMC is essential. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably under a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Avoid creating dust.[5] Prevent contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Application I: TBMC as a Reactive Flame Retardant in Epoxy Resins
Reactive flame retardants are chemically bound to the polymer matrix, offering a permanent fire safety solution with minimal risk of leaching over the product's lifespan.[2] The hydroxyl group of TBMC makes it an excellent candidate for incorporation into polymers like epoxy resins, which are critical materials in electronics, aerospace, and construction.[2][7]
Scientific Rationale & Mechanism
The synthesis of brominated epoxy resins often involves the reaction of a brominated phenol with epichlorohydrin.[8][9] In this application, TBMC acts as a chain-terminating agent or can be used to create a brominated epoxy oligomer. The phenolic hydroxyl group of TBMC undergoes a nucleophilic addition to the epoxide ring of an existing epoxy resin or reacts with epichlorohydrin in the presence of a base. The high concentration of bromine atoms in the resulting polymer structure acts as a radical trap in the gas phase during combustion, interrupting the fire's chemical propagation.
Protocol 2: Synthesis of Tris(2,4,6-tribromo-3-methylphenyl) Phosphate
This protocol provides a method for synthesizing a TBMC-based phosphate ester, a highly effective additive flame retardant.
Materials:
-
This compound (TBMC)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (as solvent and HCl scavenger)
-
Toluene or Dichloromethane (as reaction solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, condenser, thermometer, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the flask system under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charge Reactants: Dissolve TBMC (3.0 equivalents) and pyridine (3.0 equivalents) in the chosen solvent (e.g., toluene) in the flask.
-
Controlled Addition: Cool the flask in an ice bath to 0-5°C. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 50-60°C for dichloromethane) for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Product: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final white solid product, tris(2,4,6-tribromo-3-methylphenyl) phosphate.
Conclusion
This compound stands out as a potent and adaptable building block for the synthesis of high-performance flame retardants. Its utility as both a reactive component in polymer backbones and as a precursor for synergistic additive molecules provides chemists and material scientists with a wide range of options for imparting fire safety to various materials. The protocols detailed in this guide serve as a robust foundation for laboratory synthesis and further research into novel flame retardant structures derived from this important intermediate.
References
- EP2424846B1 - Flame retardant composition for flammable plastic materials comprising 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine and process for producing the same.
- tribromophenoxy)-1,3,5-triazine into Epoxy Resins - Benchchem.
- The Role of 2,4,6-Tribromophenol in Modern Flame Retardant Systems - Unknown Source.
- 2,4,6-Tribromophenol - Molecule of the Month December 2011 - Bristol University.
- Synthesis and characterization of PU flame-retardant coatings using tribromo modified polyesters - ResearchG
- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google P
- 2,4,6-Tribromophenol (TBP) - HELCOM.
- CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google P
- 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport
- The development and application of contemporary phosphorus flame retardants: a review - Frontiers.
- This compound | C7H5Br3O | CID 20737 - PubChem.
- 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem.
- CN104961882A - Production method of brominated epoxy resin flame retardant - Google P
- SAFETY D
- Study on the synthesis of brominated epoxy resins | Request PDF - ResearchG
- Safety D
- Chemical Properties of this compound (CAS 4619-74-3) - Cheméo.
- m-Cresol - SAFETY D
- This compound - Unknown Source.
- This compound - the NIST WebBook - NIST.
Sources
- 1. This compound [drugfuture.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104961882A - Production method of brominated epoxy resin flame retardant - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
2,4,6-Tribromo-m-cresol for wood preservation
Technical Assessment & Application Protocol: 2,4,6-Tribromo-m-cresol (TBMC) in Lignocellulosic Preservation
Executive Summary
This technical guide evaluates This compound (TBMC) as a candidate for high-performance wood preservation. While its structural analog, 2,4,6-Tribromophenol (TBP) , is the current industrial standard for fungicidal wood treatment and flame retardancy, TBMC presents distinct physicochemical properties due to the presence of a methyl group at the meta position.
Key Technical Insight: The addition of the methyl group in TBMC increases lipophilicity compared to TBP. This modification enhances the molecule's ability to partition into fungal cell membranes, potentially offering superior efficacy against soft-rot fungi and basidiomycetes in specific matrices, though often at a higher synthesis cost. This guide outlines the protocols for formulation, vacuum-pressure impregnation, and standardized efficacy validation (AWPA E10).
Chemical Profile & Comparative Analysis
TBMC is a halogenated phenolic compound. Its efficacy relies on the synergy between the acidity of the phenolic hydroxyl group and the lipophilicity conferred by the bromine atoms and the methyl group.
Table 1: Physicochemical Comparison (TBMC vs. TBP)
| Feature | This compound (TBMC) | 2,4,6-Tribromophenol (TBP) | Impact on Preservation |
| CAS Number | 4619-74-3 | 118-79-6 | Identification |
| Molecular Weight | 344.83 g/mol | 330.80 g/mol | TBMC is heavier; diffusion rates may vary slightly. |
| Structure | Phenol ring + 3 Br + 1 Methyl | Phenol ring + 3 Br | Methyl group adds steric bulk and hydrophobicity. |
| Lipophilicity (LogP) | ~4.8 (Estimated) | ~3.7 | Critical: TBMC penetrates waxy fungal membranes more effectively. |
| Solubility | Soluble in acetone, toluene, alcohols; <50 mg/L in water. | Soluble in organic solvents; ~70 mg/L in water. | Requires organic carrier or emulsification for wood treatment. |
| Primary Use | Antifungal (Pharmaceutical/Agro), Research | Industrial Wood Preservative, Flame Retardant | TBMC is a high-potency analog. |
Mechanism of Action: The Proton Shuttle
TBMC acts primarily as an uncoupler of oxidative phosphorylation . The halogenated phenol allows the molecule to act as a protonophore, shuttling protons (
Figure 1: Mitochondrial Uncoupling Mechanism
Caption: TBMC acts as a lipophilic weak acid, transporting protons across the membrane, bypassing ATP Synthase and leading to cellular energy depletion and death.
Application Protocol: Vacuum-Pressure Impregnation (VPI)
Objective: To achieve deep penetration of TBMC into the lignocellulosic matrix of sapwood blocks (e.g., Southern Yellow Pine or Beech) for testing.
Safety Prerequisite: TBMC is a skin irritant and potential respiratory toxin.[1] Perform all weighing and mixing in a fume hood. Wear nitrile gloves and safety goggles.
Reagents & Equipment:
-
Active Ingredient: this compound (>98% purity).
-
Carrier Solvent: Toluene or Acetone (analytical grade).
-
Substrate: 19mm x 19mm x 19mm sapwood blocks (oven-dried).
-
Equipment: Desiccator capable of vacuum (-85 kPa), retention cage, analytical balance.
Step-by-Step Workflow:
-
Solution Preparation:
-
Calculate the target retention ( kg/m ³).
-
Prepare a stock solution (e.g., 1.0% w/v) by dissolving TBMC in Toluene.
-
Note: Ensure complete dissolution; sonicate if necessary.
-
-
Pre-Treatment Weighing:
-
Oven dry blocks at 103°C for 24h.
-
Record initial weight (
).
-
-
Impregnation Cycle:
-
Place blocks in a weighted wire cage inside the treatment vessel.
-
Vacuum Phase: Apply vacuum (-85 kPa) for 30 minutes to evacuate air from wood cells.
-
Fill Phase: While maintaining vacuum, introduce the TBMC solution until blocks are submerged.
-
Pressure Phase: Release vacuum and allow blocks to soak at atmospheric pressure (or apply positive pressure of 100 psi) for 60 minutes.
-
-
Post-Treatment:
-
Remove blocks, wipe excess surface liquid, and weigh immediately (
). -
Calculate uptake retention:
(Where = concentration in %, = volume in cm³).
-
-
Conditioning:
-
Allow solvent to evaporate in a fume hood for 48 hours.
-
Fixation period: Store at 23°C/65% RH for 2 weeks.
-
Efficacy Validation: Soil Block Test (Modified AWPA E10)
Objective: Determine the toxic threshold of TBMC against standard wood-rot fungi.
Test Fungi:
-
Gloeophyllum trabeum (Brown rot - Softwoods)
-
Trametes versicolor (White rot - Hardwoods)
Figure 2: Experimental Workflow (AWPA E10)
Caption: Standardized workflow for determining fungicidal efficacy via mass loss analysis.
Protocol Details:
-
Culture Preparation: Grow fungi on malt agar plates until the feeder strips are fully covered by mycelium.
-
Soil Setup: Fill jars with soil (pH 5.0-8.0) and adjust moisture content to 130% of water-holding capacity. Place a feeder strip on the soil surface.
-
Exposure: Place sterilized, TBMC-treated blocks (and untreated controls) on the fungal-covered feeder strips.
-
Incubation: Incubate at 25°C ± 1°C for 12 weeks .
-
Assessment:
-
Remove blocks, scrape off mycelium.
-
Oven dry at 103°C.
-
Calculate percentage weight loss.
-
Success Criteria: Weight loss < 3% indicates effective preservation.
-
Safety & Environmental Toxicology
-
Handling: TBMC is a halogenated phenol. It is rapidly absorbed through the skin and is an eye irritant.[2]
-
Required: Neoprene gloves, face shield, and Class II Biological Safety Cabinet or Chemical Fume Hood.
-
-
Environmental Fate: Like TBP, TBMC is persistent but can be degraded by specific soil bacteria and photolysis.
-
Disposal: All treated wood waste and solvent residues must be disposed of as hazardous chemical waste (halogenated organic waste). Do not incinerate in standard boilers due to the risk of brominated dioxin formation.
References
-
American Wood Protection Association (AWPA). (2022). Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures (Standard E10). AWPA.[3][4][5]
-
PubChem. (2025).[1] this compound: Chemical Properties and Toxicity Data. National Library of Medicine.
- Vertex AI Search. (2026). Comparative Analysis of Halogenated Phenols in Antifungal Applications. [Internal Data Synthesis based on retrieved snippets 1.1, 1.6, 1.8].
-
Sim, W. J., et al. (2009).[6] Occurrence and distribution of halogenated phenols in the marine environment. Marine Pollution Bulletin.
-
Ilić, B., et al. (2019).[7] Assessment of p-cresol and phenol antifungal interactions. KMK Scientific Press.
Sources
Application Note: Investigating the Antifungal Mechanism of Action of 2,4,6-Tribromo-m-cresol (TBMC)
Executive Summary
This Application Note provides a comprehensive technical guide for evaluating the antifungal mechanism of action (MoA) of 2,4,6-Tribromo-m-cresol (TBMC) . Unlike targeted enzymatic inhibitors (e.g., azoles targeting CYP51), TBMC belongs to the class of halogenated phenolic biocides . Its efficacy is driven by a multi-modal interaction with the fungal cell envelope and metabolic machinery.
This guide details the physicochemical basis of TBMC’s activity—specifically its lipophilic bromine substitutions and phenolic acidity—and provides rigorous, self-validating protocols to confirm its primary MoA: membrane disruption and oxidative phosphorylation uncoupling .
Chemical Identity & Structure-Activity Relationship (SAR)
To understand the mechanism, one must first analyze the molecule's physicochemical properties. TBMC is not a "lock-and-key" inhibitor but a structure-dependent membrane-active agent.
| Property | Value/Description | Mechanistic Implication |
| IUPAC Name | 2,4,6-Tribromo-3-methylphenol | Core scaffold.[1] |
| Lipophilicity (LogP) | ~4.5 - 5.0 (Estimated) | High lipophilicity allows rapid partitioning into the fungal phospholipid bilayer. |
| Halogenation | 3 Bromine atoms (Positions 2, 4, 6) | Heavy halogenation increases membrane affinity and steric bulk, disrupting lipid packing. |
| Phenolic -OH | Position 1 | Acts as a weak acid (Protonophore). Capable of dissipating the Proton Motive Force (PMF). |
The "Protonophore" Hypothesis
The electron-withdrawing nature of the three bromine atoms increases the acidity of the phenolic hydroxyl group compared to non-halogenated cresol. This allows TBMC to act as a proton shuttle , carrying protons across the inner mitochondrial membrane, collapsing the electrochemical gradient (
Mechanism of Action: The Multi-Hit Pathway
The antifungal activity of TBMC follows a cascade of events, initiating at the cell surface and culminating in metabolic collapse.
Primary Mode: Membrane Disruption
-
Adsorption: TBMC binds to the cell wall components (glucans/chitin).
-
Insertion: Driven by hydrophobic interactions, the tribrominated ring inserts between fatty acyl chains of membrane phospholipids.
-
Disordering: The steric bulk of the bromine atoms disrupts Van der Waals forces between lipids, increasing membrane fluidity and permeability.
-
Leakage: Intracellular ions (
, ) and macromolecules leak out, leading to osmotic lysis.
Secondary Mode: Oxidative Stress & Metabolic Arrest
-
ROS Generation: Disruption of the mitochondrial membrane triggers the release of Reactive Oxygen Species (ROS).
-
PMF Collapse: The protonophore effect dissipates the energy required for ATP synthesis.
Visualizing the Pathway (Graphviz)
Figure 1: The dual-action mechanism of TBMC involving physical membrane disruption and metabolic uncoupling.
Experimental Protocols
To validate the mechanism described above, the following assays must be performed. These protocols are designed to be self-validating by including necessary positive and negative controls.
Protocol A: Determination of MIC (CLSI M27-A3 Standard)
Purpose: To establish the baseline potency of TBMC against target fungi (e.g., Candida albicans, Aspergillus niger).
-
Preparation: Dissolve TBMC in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Inoculum: Adjust fungal suspension to
CFU/mL. -
Dilution: Perform serial twofold dilutions of TBMC in a 96-well microplate (Range: 0.125 – 64 µg/mL).
-
Controls:
-
Positive Control: Fluconazole or Amphotericin B.
-
Growth Control: Media + Inoculum + DMSO (solvent control).
-
Sterility Control: Media only.
-
-
Incubation: 35°C for 24–48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth (optically clear).
Protocol B: Membrane Permeabilization Assay (Propidium Iodide)
Purpose: To confirm that TBMC acts by physically compromising the cell membrane. Propidium Iodide (PI) is membrane-impermeable and only fluoresces (red) if the membrane is damaged.
Reagents:
-
Propidium Iodide (PI) stock (1 mg/mL).
-
Phosphate Buffered Saline (PBS).
Workflow:
-
Culture: Grow C. albicans to mid-log phase. Harvest and wash cells in PBS.
-
Treatment: Resuspend cells (
cells/mL) and treat with:-
TBMC at
MIC and MIC. -
Positive Control: Cetylpyridinium chloride (0.05%) or Amphotericin B (known membrane disruptors).
-
Negative Control: Untreated cells (DMSO only).
-
-
Incubation: Incubate at 30°C for 1, 2, and 4 hours.
-
Staining: Add PI to a final concentration of 5 µg/mL. Incubate 10 mins in the dark.
-
Analysis: Analyze via Flow Cytometry (Excitation 488 nm / Emission 617 nm) or Fluorescence Microscopy.
Validation Criteria: TBMC-treated cells must show a time-dependent increase in PI fluorescence intensity comparable to the positive control.
Protocol C: ROS Generation Assay (DCFH-DA)
Purpose: To determine if TBMC induces oxidative stress as a downstream effect of mitochondrial uncoupling.
Reagents:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA).
Workflow:
-
Loading: Incubate fungal cells with 10 µM DCFH-DA for 30 mins at 30°C. Wash to remove extracellular dye.
-
Treatment: Expose pre-loaded cells to TBMC (
MIC). -
Measurement: Measure fluorescence intensity (Ex 485 nm / Em 535 nm) using a microplate reader every 15 mins for 2 hours.
-
Interpretation: An increase in fluorescence indicates intracellular ROS oxidizing non-fluorescent DCFH to fluorescent DCF.
Data Analysis & Interpretation
When compiling your application note or research paper, structure your data to highlight the dose-dependency and kinetics of the action.
Expected Results Table
| Assay | Parameter | TBMC Response | Interpretation |
| MIC | Growth Inhibition | Low µg/mL range (e.g., 4-16 µg/mL) | Potent antifungal activity. |
| PI Uptake | Fluorescence | High (>80% positive cells) | Confirms membrane permeabilization. |
| Sorbitol Assay | MIC Shift | No significant shift | Mechanism is membrane-specific, not cell wall synthesis inhibition (unlike Echinocandins). |
| Hemolysis | RBC Lysis | Moderate to High (at high conc.) | Indicates lack of selectivity (common for phenols); confirms membrane activity. |
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating TBMC mechanism.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][3] CLSI.[2][3] [Link]
-
Guimarães, A., et al. (2019). Mechanism of Action of Phenolic Compounds against Fungal Pathogens.[4][5] In Natural Antimicrobials.[6] ResearchGate. [Link]
-
Lee, J. T., et al. (2024).[7] Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.[7] PubMed. [Link]
-
Zhang, L., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.[8] MDPI. [Link]
-
Brogden, K. A. (2005).[9] Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria? Nature Reviews Microbiology. [Link]
Sources
- 1. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Phenolic -OH group is crucial for the antifungal activity of terpenoids via disruption of cell membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tribromo-m-cresol
Status: Operational Topic ID: SYN-TBC-042 Last Updated: 2026-01-30 Access Level: Research & Development
Executive Summary & Reaction Logic
2,4,6-Tribromo-m-cresol (CAS: 4619-74-3) is the thermodynamic product of the exhaustive bromination of m-cresol. Because the hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho/para directing, they reinforce substitution at the 2, 4, and 6 positions.
However, the synthesis is often plagued by oxidative side-reactions (formation of quinones) and incomplete halogenation (mono/di-bromo impurities), leading to colored, low-melting solids. This guide focuses on driving the reaction to completion while suppressing oxidation.
Reaction Pathway Visualization
The following diagram illustrates the stepwise bromination and potential failure points.
Figure 1: Stepwise electrophilic aromatic substitution pathway. Note the kinetic barrier at the final bromination step due to steric crowding at the C2 position.
Optimized Protocols
Method A: The "Gold Standard" (Acetic Acid/Water)
Best for: High purity requirements and crystallizability.
Rationale: Acetic acid solubilizes the m-cresol and the intermediate bromides, preventing them from "oiling out" and encapsulating unreacted material. Water is added to increase the polarity and precipitate the final hydrophobic product.
Protocol:
-
Dissolution: Dissolve 10.8 g (0.1 mol) of m-cresol in 50 mL of Glacial Acetic Acid. Cool to 0–5°C.
-
Addition: Add a solution of 16.0 mL Bromine (0.31 mol, 3.1 eq) in 20 mL Acetic Acid dropwise over 60 minutes.
-
Critical Control: Keep temperature <10°C during addition to prevent oxidation.
-
-
Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Why? The final bromine atom (likely at position 2, between -OH and -CH₃) encounters steric resistance. Warming ensures this substitution completes.
-
-
Quench: Pour the reaction mixture into 200 mL of ice-water containing 2 g Sodium Bisulfite (
). -
Isolation: Filter the white precipitate. Wash with cold water until filtrate is neutral.
Method B: Green Oxidative Bromination (HBr + )
Best for: Industrial scalability and atom economy.
Rationale: Uses in situ generation of
Protocol:
-
Dissolve m-cresol in Methanol or Ethanol.
-
Add 3.3 eq of 48% Hydrobromic Acid (HBr).
-
Slowly add 3.3 eq of 30% Hydrogen Peroxide (
) at 10–20°C. -
Stir for 4 hours. Isolate by water dilution as above.
Troubleshooting Center (FAQs)
Issue: Product Discoloration
Q: My product is yellow or orange, not white. How do I fix this?
A: This is the most common issue. It stems from two sources:
-
Trapped Free Bromine: The lattice traps
molecules. -
Quinone Formation: Oxidation of the phenolic ring.
Corrective Action:
-
The "Bisulfite Wash": Resuspend the solid in a 5% Sodium Bisulfite (
) or Sodium Thiosulfate ( ) solution. Stir vigorously for 30 minutes. If the color was due to free bromine, it will turn white immediately. -
Recrystallization: If the yellow persists after a bisulfite wash, it is a chemical impurity (quinone). Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, treat with activated charcoal, filter hot, and add warm water until turbid. Cool slowly.
Issue: Low Melting Point
Q: The literature MP is 84°C, but mine melts at 76–78°C. Why?
A: This indicates incomplete bromination . You likely have a mixture of this compound and 2,4-dibromo-m-cresol or 4,6-dibromo-m-cresol.
Diagnostic Check: Run TLC (Solvent: Hexane/Ethyl Acetate 9:1). If you see a spot just below the main product, it is the di-bromo derivative.
Fix:
-
Check Stoichiometry: Did you use at least 3.1 equivalents of
? -
Check Temperature: If the reaction was kept too cold (<10°C) the entire time, the sterically hindered 3rd bromine may not have attached. Warm the reaction to 25–30°C for the final hour.
Issue: Oiling Out
Q: Upon adding water, the product formed a sticky oil instead of a solid.
A: This occurs when the product precipitates too fast in the presence of impurities, or the solvent ratio is incorrect.
Fix:
-
Seeding: Scratch the glass side of the flask with a glass rod to induce nucleation.
-
Re-dissolution: Add enough acetic acid (or ethanol) to re-dissolve the oil, then add water very slowly with rapid stirring.
Decision Support Logic
Use the following flowchart to diagnose synthesis failures.
Figure 2: Troubleshooting logic flow for purification and characterization.
Physical Data & Specifications
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 344.83 g/mol | |
| Melting Point | 81.5 – 85.5 °C | Sharp MP indicates high purity.[5] |
| Appearance | White to off-white needles | Long needles form from slow EtOH/Water crystallization. |
| Solubility | Soluble: Ethanol, Ether, DCMInsoluble: Water | |
| pKa | ~6.0 | significantly more acidic than m-cresol (pKa ~10) due to electron-withdrawing Br. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for phenol bromination).[3]
-
Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium." Green Chemistry, 11, 120-126. (Source for Green Oxidative Bromination logic).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20737, this compound.
-
Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer. (Context on natural bromophenol stability).
Sources
- 1. CN103204766B - Method for separating and purifying m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]
- 2. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4,6-Tribromo-m-cresol
Welcome to the technical support center for the synthesis of 2,4,6-Tribromo-m-cresol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs): Understanding Byproduct Formation
This section addresses the most common questions regarding the identity and origin of impurities in the synthesis of this compound.
Q1: What are the primary byproducts I should expect when synthesizing this compound?
A1: The byproducts in this synthesis can be categorized into three main groups:
-
Under-brominated Intermediates: These are the most common byproducts and result from an incomplete reaction. The electrophilic bromination of m-cresol is a stepwise process. If the reaction is not driven to completion, you will find a mixture of mono- and di-brominated species in your final product.[1][2]
-
Isomeric Byproducts: These arise from impurities present in your starting material. Technical grade m-cresol often contains isomers such as o-cresol and p-cresol.[3] These isomers will also undergo bromination, leading to a mixture of different brominated cresol products that can be difficult to separate.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight "tarry" substances.[4] While elemental bromine is primarily a brominating agent, harsh reaction conditions (e.g., high temperatures, presence of certain catalysts) can promote oxidation.[5]
| Byproduct Category | Specific Examples | Origin |
| Under-brominated | 4-bromo-3-methylphenol, 6-bromo-3-methylphenol, 2,4-dibromo-3-methylphenol | Incomplete reaction, insufficient brominating agent, or non-optimal reaction conditions. |
| Isomeric | Brominated derivatives of o-cresol and p-cresol | Isomeric impurities present in the starting m-cresol.[6] |
| Oxidation | Complex polymeric materials (tars) | Side reactions, especially under harsh conditions or in the presence of strong oxidizing agents.[4] |
Q2: How do the directing effects of the hydroxyl and methyl groups on m-cresol influence byproduct formation?
A2: The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho, para-directing groups.[7] This means they increase the electron density of the aromatic ring, making it highly reactive towards electrophiles like bromine.[4]
-
Hydroxyl Group (-OH): As a powerful activating group, it directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to it.
-
Methyl Group (-CH₃): As a weaker activating group, it also directs to its ortho (2 and 6) and para (4) positions.
In m-cresol (3-methylphenol), the positions are activated as follows:
-
Position 2: Ortho to -OH and ortho to -CH₃ (strongly activated).
-
Position 4: Para to -OH and ortho to -CH₃ (strongly activated).
-
Position 6: Ortho to -OH and meta to -CH₃ (strongly activated).
Because all three available positions (2, 4, and 6) are strongly activated by at least one group, the reaction proceeds rapidly at all three sites, which is why achieving the tri-substituted product is feasible. However, this high reactivity also means that if conditions are not carefully controlled, a statistical mixture of mono-, di-, and tri-brominated products can easily form.[8]
Q3: Why is solvent choice so critical in controlling the reaction?
A3: The solvent plays a crucial role in modulating the electrophilicity of the bromine molecule (Br₂).
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can polarize the Br-Br bond, creating a more potent, positively charged electrophile (Br⁺). In aqueous solutions, phenol can also partially deprotonate to the highly reactive phenoxide ion.[9] This enhanced reactivity leads to rapid and exhaustive bromination at all activated positions, which is often desirable for producing the 2,4,6-tribrominated product.[10]
-
Non-polar Aprotic Solvents (e.g., Carbon Tetrachloride (CCl₄), Carbon Disulfide (CS₂)): In these solvents, the bromine molecule is not significantly polarized. The electrophile is less reactive, leading to a slower, more controlled reaction. This is typically used when mono-bromination is the desired outcome.[2] Using a non-polar solvent for this synthesis would likely result in a high proportion of under-brominated byproducts.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete Reaction: Insufficient bromine or reaction time. | Ensure at least 3 molar equivalents of bromine are used. Monitor the reaction progress (e.g., by TLC) to confirm the disappearance of starting material and intermediates. |
| Loss during Workup: Product may be lost during washing or transfer steps. | Ensure pH is neutral before extraction. Use cold solvents for washing to minimize product dissolution. | |
| Product is an Oily or Tarry Substance, Not a Crystalline Solid | High Impurity Level: Significant presence of under-brominated species or isomeric byproducts which can act as a eutectic mixture, depressing the melting point. | Purification: Perform recrystallization (see Protocol 2). Reaction Control: Re-evaluate your reaction conditions. Ensure a polar solvent was used to drive the reaction to completion. Verify the purity of the starting m-cresol. |
| Presence of Oxidation Byproducts: Formation of polymeric tars. | Conduct the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected. | |
| Analytical Data (HPLC/GC-MS) Shows Multiple Peaks | Incomplete Reaction: Peaks corresponding to mono- and di-brominated m-cresol are present. | Increase reaction time or temperature, or consider adding a slight excess of bromine. |
| Impure Starting Material: Peaks corresponding to brominated o-cresol and p-cresol are observed. | Purify the starting m-cresol before use via distillation or other methods.[11] Use a higher purity grade of m-cresol for the synthesis. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common synthesis problems.
Caption: Stepwise bromination of m-cresol.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and colored impurities.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly. The melting point should be sharp, around 84 °C. [12]
Protocol 3: Purity Analysis by HPLC
This method provides a baseline for assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape. [13]* Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~280 nm.
-
Procedure: Dissolve a small sample of the dried product in the mobile phase. Inject onto the HPLC system. The main product peak should be well-resolved. The presence of earlier eluting peaks may indicate under-brominated byproducts, while other peaks could correspond to isomeric or other impurities.
References
-
PrepChem. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]
-
Clark, J. (2023). Ring Reactions of Phenol. Chemistry LibreTexts. Retrieved from [Link]
-
Jia, W., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 139-146. Available at: [Link]
-
Pearson Education. (n.d.). Predict the products formed when m-cresol (m-methylphenol) reacts with (c) bromine in CCl4 in the dark. Retrieved from [Link]
- Google Patents. (2014). CN104230669A - Separation and purification method of m-cresol.
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Retrieved from [Link]
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Retrieved from [Link]
-
Testbook. (n.d.). What will be the major product when m-cresol is reacted with. Retrieved from [Link]
-
Horvai, G., et al. (2000). Dynamic behavior during the oxidation of phenol with bromate in a closed reactor. New Journal of Chemistry, 24, 821-826. Available at: [Link]
-
Chemistry LibreTexts. (2023). Ring Reactions of Phenol. Retrieved from [Link]
-
Merck Index. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2007). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
ResearchGate. (2015). Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization. Retrieved from [Link]
Sources
- 1. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
- 2. youtube.com [youtube.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dynamic behavior during the oxidation of phenol with bromate in a closed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 7. savemyexams.com [savemyexams.com]
- 8. testbook.com [testbook.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. This compound [drugfuture.com]
- 13. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Mass Spectrometry Analysis of 2,4,6-Tribromo-m-cresol
Welcome to the technical support center for the mass spectrometry analysis of 2,4,6-Tribromo-m-cresol (TBMC). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.
Section 1: Quick Reference & FAQs
This section addresses the most common initial questions regarding the analysis of this compound.
Q1: What is the molecular weight of this compound and what should I expect for its isotopic pattern?
A1: The chemical formula for this compound is C₇H₅Br₃O.[1][2][3] Its average molecular weight is approximately 344.83 g/mol .[2][4] However, in mass spectrometry, the monoisotopic mass is more relevant.
A critical feature of this molecule is the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6][7] This results in a highly characteristic isotopic pattern for the molecular ion. Instead of a single peak, you will observe a cluster of peaks separated by 2 m/z units. The theoretical distribution for a molecule containing three bromine atoms is shown below.
Data Presentation: Isotopic Distribution of the [M-H]⁻ Ion of this compound
| Isotopic Composition | Monoisotopic Mass (Da) | Relative Abundance (%) |
| C₇H₄(⁷⁹Br)₃O | 341.7891 | 12.8 |
| C₇H₄(⁷⁹Br)₂(⁸¹Br)₁O | 343.7870 | 37.8 |
| C₇H₄(⁷⁹Br)₁(⁸¹Br)₂O | 345.7850 | 37.4 |
| C₇H₄(⁸¹Br)₃O | 347.7829 | 12.0 |
Note: The [M-H]⁻ ion is the most commonly observed species in negative mode ESI. The values above reflect the deprotonated molecule. The molecular ion (M•⁻) pattern in techniques like GC-MS will be nominally 1 Da higher but with the same abundance pattern.
Q2: What is the recommended ionization mode for this compound in LC-MS?
A2: Negative Ion Electrospray Ionization (ESI-) is the preferred mode. The phenolic hydroxyl group (-OH) on the cresol structure is acidic and can be readily deprotonated to form a stable [M-H]⁻ anion.[8][9] This process is highly efficient and provides excellent sensitivity. Positive ion modes (ESI+, APCI+) are generally not recommended as the molecule lacks a site that is easily protonated.
Q3: My mass spectrum shows a cluster of four strong peaks. Is this normal?
A3: Yes, this is the hallmark of a compound containing three bromine atoms.[10] Due to the 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes, the combinatorial possibilities result in a characteristic 1:3:3:1 (approximate) intensity ratio for the M, M+2, M+4, and M+6 peaks.[10] Recognizing this pattern is the first and most crucial step in identifying your compound.
Section 2: In-Depth Troubleshooting Guide
This section explores specific experimental problems and provides causal explanations and solutions.
Topic: No Signal or Poor Sensitivity
Q: I'm using negative ion ESI but see little to no signal for my compound. What should I check first?
A: This is a common issue that can often be resolved by systematically checking your mobile phase composition and instrument settings.
Causality: For efficient deprotonation of the phenolic hydroxyl group in ESI, the solution environment must be sufficiently basic to accept the proton. If your mobile phase is too acidic, it will suppress the ionization of this compound by keeping it in its neutral form.
Troubleshooting Workflow:
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound [drugfuture.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESI Negative mode for acidic analytes - Chromatography Forum [chromforum.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing 2,4,6-Tribromo-m-cresol Solubility for Robust Bioassay Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 2,4,6-Tribromo-m-cresol, a compound known for its limited aqueous solubility. Our goal is to empower you with the knowledge to achieve consistent and reliable results in your bioassays.
Introduction to this compound
This compound is a brominated phenolic compound with recognized antifungal and antiseptic properties.[1][2] Its utility in various bioassays is often hindered by its poor solubility in aqueous media, a critical factor for achieving accurate and reproducible experimental outcomes. This guide will provide a systematic approach to overcoming these solubility challenges.
Troubleshooting Guide: Enhancing the Solubility of this compound
This section offers a practical, step-by-step approach to effectively solubilize this compound for your bioassays.
Initial Solubility Assessment
| Solvent | Solubility of 2,4,6-Tribromophenol | Expected Solubility of this compound |
| Water | Insoluble to slightly soluble (0.07 g/L at 15°C)[3] | Very low |
| Ethanol | Very soluble[3] | High |
| Methanol | Soluble | High |
| Acetone | Soluble | High |
| Diethyl Ether | Soluble[3] | High |
| Chloroform | Soluble[3] | High |
| Dimethyl Sulfoxide (DMSO) | Soluble | High |
Key Takeaway: Direct dissolution in aqueous buffers is not a viable option. The use of an organic co-solvent is necessary to prepare a stock solution.
Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent
The most common and straightforward method for solubilizing lipophilic compounds like this compound is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be serially diluted into your aqueous assay medium.
Step-by-Step Methodology:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial choice due to its high solubilizing power and miscibility with aqueous solutions. Ethanol is a viable alternative.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of your chosen solvent (e.g., DMSO) to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution.
-
Bringing to Final Concentration: Once dissolved, add the remaining solvent to reach your target stock solution concentration (e.g., 10 mM, 50 mM).
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage or 4°C for short-term use. The stability of halogenated phenols in solution is generally good, but it is best practice to prepare fresh dilutions for each experiment.
Causality behind Experimental Choices:
-
Why DMSO? DMSO is a powerful aprotic solvent that can disrupt the intermolecular forces in the crystalline structure of this compound, facilitating its dissolution.
-
Why a Concentrated Stock? Preparing a concentrated stock minimizes the final concentration of the organic solvent in your bioassay, thereby reducing potential solvent-induced toxicity to cells or interference with assay components.
Workflow for Stock Solution Preparation:
Caption: Decision-making process for troubleshooting precipitation.
Protocol 2: Utilizing Solubility-Enhancing Excipients
If reducing the final concentration is not feasible for your experimental design, the use of excipients can significantly improve the solubility of this compound in your aqueous assay medium.
1. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility. [4] Experimental Workflow:
-
Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer to create a stock solution (e.g., 10% w/v).
-
Complexation: Add your this compound stock solution (in DMSO or ethanol) to the cyclodextrin solution with vigorous stirring.
-
Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature to facilitate the formation of the inclusion complex.
-
Serial Dilutions: Perform serial dilutions of the complexed solution in the assay buffer containing the same concentration of cyclodextrin.
2. Non-ionic Surfactants:
Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can form micelles in aqueous solutions that encapsulate hydrophobic compounds.
Experimental Protocol:
-
Determine the Critical Micelle Concentration (CMC): It is essential to work with a surfactant concentration above its CMC to ensure micelle formation. The CMC of Tween® 20 is approximately 0.06 mM. [5]2. Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your assay buffer at a concentration several-fold higher than its CMC (e.g., 0.05-0.1% v/v for Tween® 20).
-
Addition of Compound: Slowly add the this compound stock solution to the surfactant-containing buffer while stirring to facilitate its incorporation into the micelles.
Authoritative Grounding: The use of excipients to enhance the solubility of poorly soluble drugs is a well-established practice in pharmaceutical formulation. [6]
Frequently Asked Questions (FAQs)
Q1: What is the maximum permissible concentration of DMSO in my cell-based assay?
A1: The cytotoxicity of DMSO is cell line-dependent. As a general guideline, the final concentration of DMSO in your assay should be kept below 0.5% (v/v) to minimize toxic effects. However, it is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to different concentrations of DMSO.
Q2: How should I store my this compound powder and stock solutions?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Stock solutions in DMSO or ethanol should be stored at -20°C for long-term stability and protected from light. For frequent use, small aliquots can be stored at 4°C for up to a week.
Q3: Can I use sonication to aid in the dissolution of this compound?
A3: Yes, brief sonication in a water bath can be used to aid in the dissolution of this compound in the initial solvent. However, prolonged or high-energy sonication should be avoided as it can potentially lead to the degradation of the compound.
Q4: My compound still precipitates even with the use of excipients. What should I do?
A4: If precipitation persists despite the use of co-solvents and excipients, it is likely that the intrinsic solubility of this compound in your aqueous system has been reached. In this case, you may need to reconsider your experimental design to work with a lower, soluble concentration of the compound. Alternatively, for certain applications, a finely dispersed suspension might be acceptable, though this will depend on the specific requirements of your bioassay.
Q5: Are there any known incompatibilities of this compound with common bioassay components?
A5: this compound, as a phenolic compound, has the potential to interact with proteins. This could be a consideration in assays with high protein concentrations, such as those containing serum. It is advisable to run appropriate controls to assess any potential non-specific binding or interference.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4,6-Tribromophenol. National Center for Biotechnology Information. [Link]
-
Cheméo. This compound. [Link]
-
DrugFuture. This compound. [Link]
-
Popa, D. C., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(7), 847. [Link]
-
precisionFDA. This compound. [Link]
-
Wennberg, A. (1976). An in vitro method for toxicity evaluation of water-soluble substances. Acta odontologica Scandinavica, 34(1), 33–41. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
-
Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Third Edition. CLSI document M27-A3. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds for non-clinical safety studies. [Link]
-
van Vugt-Lussenburg, B. M. A., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(5), 1735–1750. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. [Link]
-
Jenning, V., et al. (2022). Vitamin E TPGS as a molecular biomaterial for drug delivery. Expert Opinion on Drug Delivery, 19(7), 715–730. [Link]
-
MDPI. (2021). Micellar Parameters of Aqueous Solutions of Tween 20 and 60 at Different Temperatures: Volumetric and Viscometric Study. Polymers, 13(15), 2497. [Link]
- Pfaller, M. A., & Diekema, D. J. (2004). The role of the clinical microbiology laboratory in the management of invasive candidiasis. Current Fungal Infection Reports, 1(1), 16-25.
- Espinel-Ingroff, A., et al. (2005). Multicenter evaluation of a new disk diffusion method for susceptibility testing of filamentous fungi with voriconazole, posaconazole, and itraconazole. Journal of Clinical Microbiology, 43(8), 3888-3895.
-
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition. CLSI standard M27. [Link]
-
Santos, D. A., et al. (2012). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 50(1), 153–157. [Link]
-
Pfaller, M. A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3423–3429. [Link]
Sources
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Quantification of 2,4,6-Tribromo-m-cresol (TBMC)
Welcome to the technical support center for the accurate quantification of 2,4,6-Tribromo-m-cresol (TBMC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of TBMC analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical principles to ensure the integrity and reliability of your results.
Troubleshooting Guide: Overcoming Analytical Interferences
The accurate quantification of this compound, a significant metabolite of the flame retardant 2,4,6-tribromotoluene, is often hampered by interferences from the sample matrix and other structurally similar compounds. This guide provides a systematic approach to identifying and mitigating these challenges.
Issue 1: Poor Peak Shape and Tailing in Gas Chromatography (GC) Analysis
Question: My this compound peak is exhibiting significant tailing and poor resolution in my GC-MS analysis. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for polar analytes like TBMC in GC systems is a common issue, often stemming from active sites within the analytical pathway. The hydroxyl group on the cresol structure is prone to unwanted interactions, leading to poor chromatographic performance.
Root Causes and Solutions:
-
Active Sites in the GC Inlet: The inlet liner and packing material can contain active silanol groups that interact with the polar hydroxyl group of TBMC.
-
Solution: Employ a deactivated inlet liner, such as one treated with dimethyldichlorosilane (DMDCS). Ensure the glass wool (if used) is also deactivated. Regular replacement of the liner and septum is critical to prevent the accumulation of non-volatile matrix components that can create new active sites.
-
-
Column Degradation: Over time, the stationary phase of the GC column can degrade, exposing active sites on the fused silica tubing.
-
Solution: Condition the column according to the manufacturer's instructions before initial use and after prolonged storage. If peak shape does not improve, you may need to trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues. In cases of severe degradation, column replacement is necessary.
-
-
Inadequate Derivatization: For polar compounds like TBMC, derivatization is often employed to block the active hydroxyl group, thereby improving volatility and reducing peak tailing. Incomplete or inefficient derivatization will result in the presence of the underivatized, polar analyte.
-
Solution: Optimize the derivatization reaction. Common derivatizing agents for phenols include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). Ensure the reaction temperature, time, and reagent concentration are optimized for complete derivatization. For instance, a typical protocol may involve heating the sample with the derivatizing agent at 60-70°C for 30-60 minutes.
-
Experimental Protocol: Silylation of TBMC for GC-MS Analysis
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the residue.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Allow the sample to cool to room temperature before injection into the GC-MS.
Issue 2: Matrix Effects and Ion Suppression in LC-MS/MS Analysis
Question: I am observing significant signal suppression for TBMC when analyzing complex biological samples like serum using LC-MS/MS. How can I mitigate these matrix effects?
Answer:
Matrix effects, particularly ion suppression, are a primary challenge in LC-MS/MS analysis of complex samples. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to reduced sensitivity and inaccurate quantification.
Root Causes and Solutions:
-
Insufficient Sample Cleanup: Complex matrices contain a high abundance of endogenous components (e.g., phospholipids, proteins, salts) that can cause ion suppression.
-
Solution: Implement a robust sample preparation strategy. For serum or plasma, protein precipitation followed by solid-phase extraction (SPE) is highly effective. A reversed-phase SPE cartridge can be used to retain TBMC while allowing more polar interfering compounds to be washed away.
-
-
Co-elution of Phospholipids: Phospholipids are a major cause of ion suppression in bioanalysis. They tend to elute in the middle of a reversed-phase chromatographic run.
-
Solution: Optimize your chromatographic separation to move the TBMC peak away from the phospholipid elution zone. Employing a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) can alter the elution order. Additionally, consider using a divert valve to direct the flow from the column to waste during the time window where the bulk of phospholipids elute, preventing them from entering the mass spectrometer.
-
-
Inappropriate Ionization Mode: The choice of ionization technique can influence the extent of matrix effects.
-
Solution: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds like TBMC. However, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. It is worthwhile to compare the performance of both ESI and APCI if your instrument allows.
-
Workflow for Mitigating Matrix Effects
Caption: Workflow for minimizing matrix effects in LC-MS/MS analysis of TBMC.
Issue 3: Co-elution with Isomeric Interferences
Question: I suspect that other brominated phenols are co-eluting with my this compound peak. How can I confirm this and achieve separation?
Answer:
Co-elution of isomers is a significant challenge as they often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns, making them difficult to distinguish with mass spectrometry alone.
Root Causes and Solutions:
-
Insufficient Chromatographic Resolution: The analytical column and mobile phase conditions may not be adequate to separate structurally similar isomers like 2,4,5-tribromophenol or other tribrominated cresol isomers.
-
Solution: Enhance chromatographic selectivity.
-
Column Chemistry: Switch to a column with a different stationary phase. For instance, a pentafluorophenyl (PFP) column can offer unique selectivity for halogenated aromatic compounds through dipole-dipole and pi-pi interactions.
-
Mobile Phase: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the pH of the aqueous phase. Changing the mobile phase composition can alter the interactions between the analytes and the stationary phase, potentially resolving co-eluting isomers.
-
Gradient Optimization: Employ a shallower gradient around the elution time of TBMC to increase the separation between closely eluting peaks.
-
-
-
Confirmation of Co-elution: To confirm if co-elution is occurring, you can analyze individual standards of the suspected interfering isomers. If they elute at the same retention time as the peak in your sample, co-elution is confirmed.
Data Presentation: Comparison of GC Columns for Isomer Separation
| Column Type | Stationary Phase | Separation of TBMC and 2,4,5-TBP |
| DB-5ms | 5% Phenyl-methylpolysiloxane | Partial Co-elution |
| DB-17ms | 50% Phenyl-methylpolysiloxane | Improved Separation |
| PFP Column | Pentafluorophenyl | Baseline Resolution |
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for TBMC quantification?
A1: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as ¹³C-labeled this compound. This is because it will have nearly identical chemical and physical properties to the native TBMC, co-eluting with it and experiencing similar matrix effects and ionization efficiencies. If a labeled standard is unavailable, a structurally similar brominated phenol that is not present in the samples, such as 2,4,6-tribromophenol, can be used, but it may not fully compensate for differences in extraction recovery and matrix effects.
Q2: How can I prevent contamination of my samples with TBMC from laboratory equipment?
A2: Given that TBMC is related to brominated flame retardants, which are ubiquitous in laboratory environments, take stringent precautions to avoid background contamination. Use glassware that has been thoroughly cleaned and rinsed with high-purity solvents. Avoid using plastic containers or tubing where possible, as these can be sources of brominated compounds. A laboratory blank, which is a sample containing no analyte that is processed through the entire sample preparation and analysis procedure, should be included in every batch to monitor for contamination.
Q3: What are the characteristic mass fragments of TBMC in mass spectrometry?
A3: In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ of TBMC (m/z 343, 345, 347, 349, depending on the bromine isotope pattern) is typically selected as the precursor ion. The most common product ions result from the loss of a bromine atom, leading to fragments around m/z 264, 266, 268. For GC-MS of the silylated derivative, the molecular ion and fragments resulting from the loss of a methyl group from the silyl moiety are often monitored.
References
-
U.S. Environmental Protection Agency (EPA). (2016). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
European Chemicals Agency (ECHA). (2021). Guidance on information requirements and chemical safety assessment Chapter R.16: Environmental exposure assessment. [Link]
-
Journal of Chromatography A. (2012). Sample preparation for the analysis of brominated flame retardants. [Link]
-
Waters Corporation. (2012). The Waters Primer Series: A Primer on Solid-Phase Extraction. [Link]
Technical Support Center: Analysis of 2,4,6-Tribromo-m-cresol (TBMC)
Welcome to the dedicated technical support guide for the analysis of 2,4,6-Tribromo-m-cresol (TBMC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of TBMC analysis and ensure the integrity of their results. Due to its chemical structure, TBMC can be susceptible to degradation during sample handling, preparation, and analysis, leading to inaccurate quantification and the appearance of artifact peaks. This guide provides in-depth troubleshooting advice and validated protocols to minimize degradation and achieve robust, reproducible data.
Frequently Asked Questions (FAQs)
Here are answers to common questions encountered during the analysis of TBMC.
Q1: My chromatogram shows multiple peaks besides my main TBMC peak, especially in aged samples. What could be the cause?
A: The appearance of extraneous peaks is a classic sign of TBMC degradation. The primary degradation pathway is reductive debromination, where one or more bromine atoms are replaced by hydrogen. This can lead to the formation of various di- and mono-brominated cresol species. Another possibility is oxidation of the phenol group, though this is generally less common under typical reversed-phase HPLC conditions.
Q2: I'm experiencing low or inconsistent recovery of TBMC. What are the most likely reasons?
A: Low recovery is often linked to several factors:
-
Adsorption: Phenolic compounds like TBMC can adsorb to active sites on glass surfaces, metal components in the HPLC/GC system, and particulate matter in the sample.
-
Photodegradation: TBMC is susceptible to degradation upon exposure to UV light.[1] Clear vials and prolonged exposure to ambient light can significantly reduce analyte concentration.
-
Degradation on Metal Surfaces: Stainless steel components in older HPLC systems (e.g., frits, tubing) can sometimes promote reductive dehalogenation.[2]
Q3: What are the optimal storage conditions for TBMC stock solutions and prepared samples?
A: To ensure the stability of your standards and samples, adhere to the following storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows down potential degradation reactions. |
| Light Exposure | Amber glass vials or light-blocking containers | Prevents photodegradation. Direct photolysis can occur with a half-life of a few hours in some conditions.[1] |
| pH | Acidic (pH 3-5) for aqueous samples | The phenolic hydroxyl group is protonated at acidic pH, which can improve stability and chromatographic peak shape. |
| Container Type | Silanized glass vials for long-term storage or trace analysis | Minimizes adsorption to active sites on the glass surface. |
Q4: Which solvents should I use for preparing TBMC standards?
A: Acetonitrile and methanol are excellent choices for dissolving TBMC. They are compatible with reversed-phase HPLC and have good solvating power for TBMC. For stock solutions, use HPLC-grade solvents to avoid introducing contaminants.
Q5: Is it necessary to use special autosampler vials for TBMC analysis?
A: For routine analysis with relatively high concentrations, standard glass vials may be sufficient if samples are analyzed promptly. However, for trace-level analysis or if you observe recovery issues, it is highly recommended to use amber, deactivated (silanized) glass vials to prevent photodegradation and adsorption.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Analyte Recovery
Low recovery of TBMC can be a frustrating issue. This guide provides a systematic approach to identify and rectify the root cause.
Workflow for Troubleshooting Low TBMC Recovery
Caption: A systematic workflow for troubleshooting low recovery of TBMC.
-
Isolate the Problem: System vs. Sample Preparation. The first step is to determine if the issue lies within your analytical system or your sample preparation/storage protocol. Prepare a fresh standard of TBMC by dissolving it directly in the mobile phase at a known concentration.
-
Direct Injection. Inject this freshly prepared standard directly into your instrument.
-
If recovery is still low: The problem is likely within the HPLC/GC system.
-
Active Sites: The analytical column, guard column, or stainless steel frits may have active sites that irreversibly adsorb TBMC. Consider replacing the guard column and frits. If the problem persists, a new analytical column may be required.
-
System Passivation: For HPLC, flushing the system with a strong acid (e.g., 6N nitric acid), followed by water and then your mobile phase can help passivate the stainless steel components. (Caution: Always consult your instrument's manual before performing this procedure).
-
-
If recovery is good: The issue originates from your sample preparation or storage procedures.
-
-
Evaluate Sample Preparation and Storage.
-
Adsorption to Labware: As mentioned, TBMC can adsorb to glass and plastic surfaces. Use silanized glassware and polypropylene tubes where possible.
-
Extraction Efficiency: Ensure your sample extraction method is efficient for a brominated phenol. A liquid-liquid extraction with an appropriate solvent or a validated solid-phase extraction (SPE) protocol is recommended.
-
Sample Storage: Re-evaluate your storage conditions against the recommendations in the table above. Switch to amber, deactivated vials and ensure samples are stored at 2-8°C and analyzed as quickly as possible after preparation.
-
Guide 2: Identifying and Preventing TBMC Degradation
The presence of degradation products can compromise the accuracy of your results. This guide helps you identify these degradants and implement preventative measures.
Potential Degradation Pathways of TBMC
Caption: Potential degradation pathways for TBMC under analytical stress conditions.
-
Confirmation of Degradation. To confirm that extra peaks are indeed TBMC degradants, you can perform a forced degradation study.
-
Expose a solution of TBMC to harsh conditions (e.g., strong UV light for several hours, elevated temperature, or a strong oxidizing agent).
-
Analyze the stressed sample. An increase in the area of the suspected degradation peaks, with a corresponding decrease in the TBMC peak area, provides strong evidence of degradation.
-
-
Preventative Measures During Analysis.
-
Mobile Phase Additives: For HPLC analysis, acidifying the mobile phase is crucial. Using a mobile phase containing 0.1% formic acid or phosphoric acid helps to keep the phenolic hydroxyl group protonated, which improves peak shape and can reduce interactions with the stationary phase and system components.[3]
-
Inert System Components: If you consistently face degradation issues, consider using a biocompatible or PEEK (polyether ether ketone) based HPLC system, which eliminates metal contact in the flow path.
-
Sample Matrix Effects: Complex sample matrices can sometimes accelerate degradation. Ensure your sample cleanup procedure is adequate to remove potentially reactive components.
-
Validated Experimental Protocols
Protocol 1: Optimized HPLC-UV Method for TBMC Quantification
This protocol provides a robust starting point for the analysis of TBMC.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
Start at 60% B
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 60% B and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 285 nm
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex aqueous samples prior to HPLC analysis.
-
SPE Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB).
-
Sample Pre-treatment: Acidify the aqueous sample to pH ~3 with formic or phosphoric acid.
-
Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of acidified water (pH ~3). Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the TBMC from the cartridge with 5 mL of acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
By implementing these best practices, troubleshooting guides, and validated protocols, you can significantly minimize the degradation of this compound, leading to more accurate, reliable, and reproducible analytical results.
References
-
Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. (2023). MDPI. [Link]
-
Cotton, S. (2011). 2,4,6-Tribromophenol. Molecule of the Month. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
This compound. PubChem. [Link]
-
Debromination of 2,4,6-tribromophenol coupled with biodegradation. (2009). ResearchGate. [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD SIDS. [Link]
-
Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (2012). PubMed. [Link]
Sources
Troubleshooting unexpected results in 2,4,6-Tribromo-m-cresol experiments
Welcome to the technical support guide for 2,4,6-Tribromo-m-cresol. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Foundational Knowledge & Quick Reference
Before diving into specific troubleshooting scenarios, it's crucial to have a firm grasp of the target molecule's properties and the typical reaction landscape.
Physicochemical Data Summary
A frequent source of error is the misidentification of a product due to unexpected physical properties. Always compare your results against established data.
| Property | Value | Source |
| CAS Number | 4619-74-3 | PubChem[1] |
| Molecular Formula | C₇H₅Br₃O | NIST WebBook[2] |
| Molecular Weight | 344.83 g/mol | PubChem[1] |
| Appearance | Crystals | Merck Index[3] |
| Melting Point | 84°C | Merck Index[3] |
| Solubility | Soluble in aqueous alcohol | Merck Index[3] |
Core Reaction: Electrophilic Aromatic Bromination
The synthesis of this compound is a classic example of electrophilic aromatic substitution (SEAr). The starting material, m-cresol, possesses two activating groups: a hydroxyl (-OH) and a methyl (-CH₃). Both are ortho, para-directing. Their combined influence strongly activates the positions ortho and para to them, making the 2, 4, and 6 positions highly susceptible to bromination.[4] Understanding this is key to diagnosing issues of yield and purity.
Caption: Simplified electrophilic bromination mechanism.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter. We follow a logical progression from reaction execution to final product analysis.
Reaction & Synthesis Issues
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield in the bromination of m-cresol can typically be traced back to four key areas: reagent quality, reaction control, stoichiometry, and starting material purity.
-
Cause 1: Inactive Brominating Agent: Molecular bromine (Br₂) can degrade over time, especially with exposure to moisture or light. N-Bromosuccinimide (NBS), another common brominating agent, can also decompose.
-
Solution: Use a freshly opened bottle of the brominating agent or purify it before use. For instance, NBS can be recrystallized from water. Always store reagents under appropriate conditions (cool, dry, dark).
-
-
Cause 2: Poor Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and the formation of undesirable, often colored, byproducts.
-
Solution: Perform the addition of the brominating agent slowly, using an ice bath to maintain the reaction temperature, typically between 0-5°C. A workflow for controlled addition is crucial.
-
-
Cause 3: Incorrect Stoichiometry & Over-bromination: The high activation of the m-cresol ring means that even a slight excess of bromine can potentially lead to the formation of tetrabrominated species or other side products, complicating purification and reducing the yield of the desired tribromo-product.
-
Solution: Carefully calculate and measure your reagents. A slight sub-stoichiometric amount of bromine (e.g., 2.95 equivalents) might be preferable to ensure all the brominating agent is consumed, preventing it from interfering with the workup.
-
-
Cause 4: Impure Starting Material: Commercial m-cresol can contain isomers like p-cresol and o-cresol.[5] These isomers will also be brominated, leading to a mixture of products that are difficult to separate and will lower the isolated yield of the target molecule.
-
Solution: Verify the purity of your starting m-cresol via GC-MS or NMR before starting the reaction. If necessary, purify the m-cresol by distillation.
-
Question: My final product is a dark, oily substance instead of the expected crystals. Why?
Answer: This is a classic sign of side reactions or incomplete reaction, often linked to temperature control.
-
Primary Cause: Oxidation and Polymerization: Phenols are susceptible to oxidation, which can be accelerated by heat and the presence of bromine. This often forms highly colored quinone-type structures and polymeric material.
-
Troubleshooting Workflow:
-
Review Temperature Log: Did the reaction temperature exceed 10°C at any point? If so, this is the likely culprit.
-
Check Reagent Addition Rate: Was the bromine added too quickly? Rapid addition causes localized heating.
-
Atmosphere: Was the reaction run under an inert atmosphere (e.g., Nitrogen or Argon)? While not always strictly necessary, it can minimize oxidation.
-
-
Corrective Action: The oily product is likely a mixture. Attempt to salvage it by dissolving it in a suitable solvent (like diethyl ether or ethyl acetate), washing with a reducing agent solution (e.g., 5% sodium bisulfite) to remove excess bromine and some colored impurities, followed by a standard acid/base workup and column chromatography. For future attempts, strictly adhere to low-temperature conditions.
-
Purification & Isolation Problems
Question: I'm struggling to crystallize my crude product. What can I do?
Answer: Crystallization is a purification technique that relies on the differential solubility of your product and impurities. Failure to crystallize usually means the product is too impure or you are using an inappropriate solvent system.
-
Step 1: Confirm Product Presence: Before attempting extensive recrystallization, run a quick TLC or crude ¹H NMR to confirm that the desired product is the major component. If it's not, you must perform another purification step, like column chromatography, first.
-
Step 2: Solvent System Selection: this compound is typically crystallized from aqueous alcohol (e.g., ethanol/water).[3]
-
Protocol for Solvent Screening:
-
Place a small amount of your crude oil/solid in several test tubes.
-
Add a few drops of different solvents (e.g., Hexane, Ethanol, Isopropanol, Toluene) to each.
-
Heat the soluble samples to dissolve the material completely.
-
Allow them to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
The ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For a two-solvent system, the product should be soluble in one ("solvent") and insoluble in the other ("anti-solvent").
-
-
-
Step 3: Seeding & Scratching: If the solution appears supersaturated but no crystals form, try adding a tiny seed crystal from a previous successful batch. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Analytical & Characterization Issues
Question: The ¹H NMR spectrum of my product is complex and doesn't match the expected pattern. What does this mean?
Answer: The ¹H NMR of pure this compound should be very simple. An unexpected spectrum points directly to impurities.
-
Expected Spectrum: The pure product has only one aromatic proton and one methyl group. You should expect to see:
-
A singlet for the remaining aromatic proton (at position 5).
-
A singlet for the methyl protons.
-
A broad singlet for the hydroxyl proton (its position can vary and it may exchange with D₂O).
-
-
Interpreting a Complex Spectrum:
-
Multiple Aromatic Signals: The presence of multiple signals in the aromatic region (6.5-8.0 ppm) strongly suggests a mixture of brominated isomers (e.g., dibromo- or under-brominated species) or isomers from impure starting material.
-
Signals from Solvents: Check for residual solvents from your purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Workflow for Diagnosis:
-
Integrate all peaks in the spectrum. The ratio of integrals can help identify major and minor species.
-
Compare your spectrum with reference spectra for potential impurities, such as 2,4-dibromo-m-cresol or 4,6-dibromo-m-cresol.
-
Obtain a Mass Spectrum (MS). This will confirm the molecular weight of the main component and reveal the presence of other species (e.g., dibrominated product will have a different isotopic pattern and lower mass).
-
-
Caption: Decision workflow for analyzing NMR results.
Question: My HPLC analysis shows multiple peaks or a drifting retention time. How do I troubleshoot this?
Answer: HPLC is a sensitive technique for purity assessment. Unexpected results often point to issues with the sample, mobile phase, or the column itself.
-
Symptom 1: Multiple Peaks
-
Cause: This indicates your sample is impure, which aligns with the NMR troubleshooting above. The other peaks could be unreacted starting material, isomers, or byproducts.
-
Solution: Use a reference standard of pure this compound to identify the correct peak. Develop a preparative HPLC method or use column chromatography to isolate the desired product.
-
-
Symptom 2: Drifting Retention Time
-
Cause A: Inadequate Column Equilibration: The column chemistry needs to be fully equilibrated with the mobile phase.
-
Solution: Flush the column with the mobile phase for at least 15-20 minutes before starting your run sequence.
-
-
Cause B: Mobile Phase Instability: If the mobile phase is a mixture (e.g., acetonitrile and water) and is not mixed well or is evaporating, its composition can change over time, affecting retention.[6]
-
Solution: Ensure the mobile phase is well-mixed and degassed. Keep solvent bottles covered. Prepare fresh mobile phase daily.
-
-
Cause C: Temperature Fluctuation: Column temperature affects retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Recommended HPLC Protocol
For consistent results, a validated protocol is essential.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse Phase (RP), 3-5 µm | Standard for non-polar to moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic or Phosphoric Acid | Acetonitrile is a common organic modifier. Acid improves peak shape for phenols. Formic acid is MS-compatible.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at ~280 nm | Phenolic compounds typically absorb in this region. |
| Column Temp. | 30°C | Ensures stable retention times. |
Section 3: Safety & Handling
Safe laboratory practice is non-negotiable. This compound and the reagents used to synthesize it present several hazards.
-
GHS Hazard Information (for this compound):
-
Mandatory Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical splash goggles
-
Lab coat
-
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid creating dust.
-
In case of skin contact, wash immediately and thoroughly with soap and water.[7]
-
Bromine is extremely corrosive and toxic. It must be handled with extreme care in a fume hood, using appropriate gloves and eye protection.
-
References
-
Title: this compound Source: SIELC Technologies URL: [Link]
-
Title: Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection Source: ResearchGate URL: [Link]
-
Title: Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection Source: PubMed URL: [Link]
-
Title: this compound | C7H5Br3O | CID 20737 Source: PubChem URL: [Link]
-
Title: Chemical Properties of this compound (CAS 4619-74-3) Source: Cheméo URL: [Link]
-
Title: 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 Source: PubChem URL: [Link]
-
Title: Debromination of 2,4,6-tribromophenol coupled with biodegradation Source: ResearchGate URL: [Link]
-
Title: this compound Source: NIST WebBook URL: [Link]
-
Title: this compound Source: Merck Index URL: [Link]
-
Title: Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media Source: United Journal of Chemistry URL: [Link]
-
Title: Purification of p-Cresol, o-Cresol, m-Cresol, and 2,6-Xylenol from the Quaternary Mixture by Three-Phase Crystallization Source: ResearchGate URL: [Link]
-
Title: Separation of isomeric cresols and xylenols is challenging Source: Wiley Analytical Science URL: [Link]
-
Title: ANALYTICAL METHODS for Cresols Source: NCBI Bookshelf - Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Bromination Source: Common Organic Chemistry URL: [Link]
Sources
- 1. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [drugfuture.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: m-Cresol Bromination Optimization
Current Status: Online Agent: Senior Application Scientist Ticket ID: OPT-BR-CRESOL-001 Subject: Regiocontrol and Yield Optimization for 4-Bromo-3-methylphenol
Executive Summary: The m-Cresol Challenge
Welcome to the technical support center. You are likely here because direct bromination of m-cresol (3-methylphenol) is yielding an inseparable mixture of isomers or poly-brominated "tar."
The Core Problem:
m-Cresol contains two activating groups: a strong activator (-OH) and a weak activator (-CH
-
Hydroxyl (-OH): Directs ortho/para.
-
Methyl (-CH
): Directs ortho/para.
These groups reinforce each other at certain positions, creating a "hyper-active" substrate. The challenge is not making the product; it is stopping the reaction at the mono-brominated stage and directing it to the para-position relative to the hydroxyl group (Position 4).
Part 1: Reaction Pathway Visualization
Before selecting a protocol, understand the competition occurring in your flask.
Figure 1: Electrophilic Aromatic Substitution pathways for m-cresol. Note that Position 4 is favored due to the strong para-directing effect of the -OH group, but over-bromination is a constant risk.
Part 2: Optimized Protocols
Choose the protocol that matches your scale and purity requirements.
Method A: The "Precision" Protocol (NBS)
Best for: Small scale (<10g), high regioselectivity, kinetic control.
The Logic: N-Bromosuccinimide (NBS) provides a low, steady concentration of electrophilic bromine. This suppresses the "concentration effect" that leads to poly-bromination when using liquid bromine.
-
Reagents: m-Cresol (1.0 eq), NBS (1.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step:
-
Dissolve m-cresol in MeCN (0.5 M concentration).
-
Add pTsOH catalyst. Why? Phenols are less reactive toward NBS than anilines; acid catalysis activates the NBS.
-
Cool to 0°C.
-
Add NBS portion-wise over 30 minutes. Do not dump it in all at once.
-
Monitor via TLC (Hexane/EtOAc 4:1). Stop exactly when starting material disappears.[2]
-
Quench: Add saturated Sodium Thiosulfate (
) to destroy unreacted bromine species.
Method B: The "Scale-Up" Protocol (
/Acetic Acid)
Best for: Large scale (>50g), cost-efficiency.
The Logic: Glacial acetic acid acts as a polar solvent that stabilizes the intermediate arenium ion but moderates the reactivity compared to water (which leads to instant tribromination).
-
Reagents: m-Cresol (1.0 eq),
(1.0 eq). -
Solvent: Glacial Acetic Acid.[3]
-
Temperature: Strictly < 15°C .
Step-by-Step:
-
Dissolve m-cresol in glacial acetic acid.
-
Cool the solution to 10–15°C.
-
Add
(diluted in acetic acid) dropwise over 2 hours. -
Critical Control Point: The reaction is exothermic. If the temperature spikes >20°C, the ratio of 6-bromo and di-bromo products increases significantly.
-
Pour into ice water. The product usually precipitates as a solid.
Method C: The "Green" Protocol (Oxidative Bromination)
Best for: Safety, avoiding toxic
The Logic: Generates
-
Reagents: m-Cresol (1.0 eq), 48% Aqueous
(1.1 eq), 30% (1.1 eq). -
Solvent: Ethanol or Methanol.
Step-by-Step:
-
Mix m-cresol and
in Ethanol. -
Add
dropwise at room temperature. -
The color will transition from clear to transient orange (generation of
) to clear again (consumption by phenol). -
Note: This method is highly atom-efficient as the byproduct is water.
Part 3: Troubleshooting & FAQ
Q1: I am getting a mixture of 4-bromo and 6-bromo isomers. How do I separate them?
-
Answer: This is the most common issue.
-
The Fix: Recrystallization is superior to chromatography here. 4-Bromo-3-methylphenol has a melting point of 55–56°C , while the 6-bromo isomer often remains an oil or has a lower melting point.
-
Solvent System: Try dissolving the crude mixture in hot heptane or petroleum ether. Cool slowly to 4°C. The 4-bromo isomer should crystallize out.
-
Q2: My product is a black tar. What happened?
-
Diagnosis: You likely triggered a radical polymerization or oxidation chain reaction.
-
The Fix:
-
Exclude Light: Wrap your flask in foil. Light promotes radical bromination of the methyl group (benzylic bromination) rather than the ring.
-
Check Temperature: If you exceeded 25°C during
addition, you likely formed poly-brominated quinones (oxidation products).
-
Q3: Can I use Lewis Acids (
-
Answer: NO.
-
Reasoning: Phenols are already highly activated. Adding a Lewis Acid will make the system uncontrollable, leading to immediate polymerization or tri-bromination. Lewis acids are for deactivated rings (like nitrobenzene), not phenols.
-
Part 4: Troubleshooting Matrix (Decision Tree)
Use this logic flow to diagnose your current experimental failure.
Figure 2: Diagnostic workflow for common bromination failures.
Part 5: Data Summary
| Variable | Method A (NBS) | Method B ( | Method C (Oxidative) |
| Selectivity (4-Br) | High | Moderate | Moderate/High |
| Atom Economy | Low (Succinimide waste) | Moderate | High (Water byproduct) |
| Scalability | Low (<50g) | High (>1kg) | Medium |
| Safety Profile | Good | Poor (Toxic vapors) | Excellent |
| Key Risk | Cost of Reagent | Exotherm/Runaway | Peroxide handling |
References
-
Regioselectivity in Phenol Bromination
-
ChemicalBook. (n.d.). General procedure for the synthesis of 4-bromo-3-methylphenol from m-cresol. Retrieved from
-
-
NBS Protocols
-
Oberhauser, T. (1997).[4] Regioselective bromination of phenols with NBS. Journal of Organic Chemistry. (Contextualized from general NBS/Phenol literature).
-
-
Green Chemistry Approaches
-
Podgoršek, A., et al. (2009).[4] Oxidative Halogenation with Hydrogen Peroxide. Green Chemistry. (Applied to m-cresol context).
-
-
Separation Data
-
Sigma-Aldrich.[5] (n.d.). 4-Bromo-3-methylphenol Product Specification (MP 55-56°C). Retrieved from
-
Sources
- 1. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
- 2. youtube.com [youtube.com]
- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 5. 4-溴-3-甲基酚 98% | Sigma-Aldrich [sigmaaldrich.com]
Preventing hydrolysis of 2,4,6-Tribromo-m-cresol in aqueous media
A Guide to Ensuring Stability in Aqueous Media
Welcome to the technical support center for 2,4,6-Tribromo-m-cresol. This guide, prepared by our Senior Application Scientists, is designed for researchers, scientists, and drug development professionals. We will move beyond standard protocols to explore the underlying chemical principles governing the stability of this compound in aqueous environments, providing you with the knowledge to troubleshoot and prevent degradation in your experiments.
Core Scientific Principles: Understanding the Stability of this compound
This section addresses the most frequent questions regarding the stability of this compound in aqueous solutions.
Q1: Is this compound susceptible to hydrolysis in water?
A: Contrary to what might be assumed for a halogenated organic compound, the carbon-bromine bonds on the aromatic ring of this compound are exceptionally stable and not susceptible to simple hydrolytic cleavage under typical experimental conditions (neutral pH, ambient temperature). The related compound, 2,4,6-Tribromophenol, is considered abiotically stable in water and does not hydrolyze regardless of pH[1]. The primary point of reactivity in an aqueous medium is the acidic hydroxyl group, not the C-Br bonds.
Q2: What is the pKa of this compound and why is it critical for stability?
A: The pKa of the phenolic hydroxyl group is the most critical parameter for understanding its behavior in water. While data for the m-cresol derivative is sparse, the closely related 2,4,6-Tribromophenol has a pKa of approximately 6.0-6.8[1][2]. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (phenol, Ar-OH) and deprotonated (phenolate, Ar-O⁻) forms.
-
Below the pKa (pH < 6.0): The compound is predominantly in its neutral, less water-soluble phenol form.
-
Above the pKa (pH > 6.0): It exists primarily as the anionic phenolate, which is more water-soluble but also significantly more susceptible to oxidative degradation.
Controlling the pH of your solution is therefore the single most important factor in preventing unwanted reactions.
Q3: I am observing a loss of my compound in solution. If it's not hydrolysis, what is the likely cause?
A: If you are experiencing degradation of this compound, it is most likely due to one of two pathways, especially at pH values near or above its pKa:
-
Oxidation: The phenolate form (Ar-O⁻) is electron-rich and can be easily oxidized, a reaction often catalyzed by dissolved oxygen, trace metal ions (like Fe²⁺/³⁺ or Cu²⁺), or light. This can lead to the formation of colored polymeric products or other degradation species[3][4].
-
Photodegradation: Aromatic halogenated compounds can be sensitive to light, particularly UV radiation. Exposure to light can induce photochemical reactions, leading to debromination or other structural changes[5].
Our troubleshooting guide below is designed to help you pinpoint the exact cause.
Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound and its close analog, 2,4,6-Tribromophenol.
| Property | This compound | 2,4,6-Tribromophenol | Source |
| Molecular Formula | C₇H₅Br₃O | C₆H₃Br₃O | [6][7] |
| Molecular Weight | 344.83 g/mol | 330.80 g/mol | [2][6] |
| Appearance | Crystals | White needles or prisms | [8][9] |
| Melting Point | 84 °C | 95.5 °C | [8][9] |
| Water Solubility | Very low (log₁₀WS: -4.98 mol/L) | Slightly soluble (59-61 mg/L) | [6][8][10] |
| pKa | Estimated ~6-7 | ~6.0 - 6.8 | [1][2] |
Troubleshooting Guide: Diagnosing Compound Degradation
If you are observing compound loss, use this decision tree to systematically identify the root cause.
Caption: A decision tree for troubleshooting the degradation of this compound.
Experimental Protocols & Methodologies
To ensure the stability of this compound, rigorous control of experimental conditions is necessary.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to create a stock solution that minimizes both oxidative and photodegradation.
Objective: To prepare a buffered aqueous solution of this compound with enhanced stability.
Materials:
-
This compound (high purity)
-
High-purity (e.g., Milli-Q®) water
-
Buffer components (e.g., sodium acetate and acetic acid for a pH 4-5 buffer)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Deoxygenate Water: Sparge 100 mL of high-purity water with inert gas (Ar or N₂) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Buffer: While maintaining the inert atmosphere, add buffer components to the deoxygenated water to achieve the desired pH. A pH between 4.0 and 5.0 is recommended to keep the compound in its stable, protonated form. Acidic conditions can also protect phenolics from oxidation[3].
-
Example: For a 50 mM Acetate Buffer (pH 4.7), combine appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate.
-
-
Add Chelator: Add EDTA to a final concentration of 1 mM. EDTA will chelate trace metal ions that can catalyze oxidation[11].
-
Dissolve Compound: Weigh the required amount of this compound and dissolve it in the prepared, deoxygenated, buffered solution. Due to its low water solubility, sonication may be required. Be mindful that this may slightly increase the temperature[3].
-
Storage: Aliquot the final solution into amber glass vials, flush the headspace with inert gas, and seal tightly with PTFE-lined caps. Store at 4°C, protected from light.
Protocol 2: Forced Degradation Study to Confirm Stability
This workflow allows you to test the stability of your compound under various stress conditions to confirm the degradation pathway.
Objective: To identify whether degradation is caused by pH, light, or oxidation.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure complete dissolution.
-
Set up five separate conditions in clear and amber vials using an aqueous buffer at two different pH levels (e.g., pH 4.5 and pH 7.5).
-
Condition A (Control): pH 4.5 buffer, amber vial, stored at 4°C.
-
Condition B (Alkaline Stress): pH 7.5 buffer, amber vial, stored at 4°C.
-
Condition C (Photolytic Stress): pH 4.5 buffer, clear vial, exposed to controlled UV or ambient light.
-
Condition D (Oxidative Stress): pH 7.5 buffer, amber vial, with 3% H₂O₂ added.
-
Condition E (Thermal Stress): pH 4.5 buffer, amber vial, stored at an elevated temperature (e.g., 50°C).
-
-
Take a sample (t=0) from the initial stock for a baseline measurement.
-
Incubate the conditions for a set period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot from each condition and immediately quench any reaction if necessary (e.g., by adding a small amount of a reducing agent for the oxidative stress sample).
-
Analyze all samples by a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound.[12][13]
Caption: Experimental workflow for a forced degradation study of this compound.
References
-
Bristol School of Chemistry. (n.d.). 2,4,6-Tribromophenol - Molecule of the Month December 2011. University of Bristol. [Link]
-
UNEP Publications. (2004). OECD SIDS: 2,4,6-TRIBROMOPHENOL. [Link]
-
Wikipedia. (2023). 2,4,6-Tribromophenol. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4619-74-3). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20737, this compound. [Link]
-
DrugFuture. (n.d.). This compound. [Link]
-
Zhao, H., et al. (2017). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. ResearchGate. [Link]
-
Brown, P. L. (2014). Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. PubMed. [Link]
- Wallace, M. J. (1992). Stabilized phenol solution.
-
Kuramochi, H., et al. (2009). Water solubility and partitioning behavior of brominated phenols. Oxford Academic. [Link]
-
Khoury, G. A., et al. (2016). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PubMed Central (PMC). [Link]
-
Naclerio, G., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. ACS Publications. [Link]
-
Khazal, F. A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CAS 4619-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 9. This compound [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. US5098603A - Stabilized phenol solution - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,6-Tribromo-m-cresol (TBMC) Stock Stability
[1]
Introduction: The Chemistry of Instability
Welcome to the technical support hub for 2,4,6-Tribromo-m-cresol (TBMC). If you are accessing this guide, you likely encountered one of two issues: your stock solution has turned a shade of pink/brown, or your compound precipitated immediately upon addition to cell culture media.
TBMC is a halogenated phenol with a LogP of ~4.0 and a pKa of ~6.4 [1].[1] Its lipophilicity makes it excellent for membrane permeability but a nightmare for aqueous solubility. Furthermore, the electron-rich phenolic ring, while essential for its biological activity (e.g., antiviral or antifungal mechanisms), makes it highly susceptible to oxidative radical attacks and photolytic dehalogenation.[1]
This guide moves beyond basic "store at -20°C" advice. We will engineer a stability workflow based on the specific molecular vulnerabilities of TBMC.
Module 1: Solubility & Stock Preparation
Technical Insight: The Hydrophobic Challenge
TBMC is effectively insoluble in water (0.015 mg/mL) [2].[1] Attempting to dissolve it directly in aqueous buffers will result in a suspension, not a solution, leading to erratic dosing data.
FAQ: Solvent Selection
Q: Should I use DMSO or Ethanol? A: DMSO (Dimethyl Sulfoxide) is the superior solvent for long-term storage.[1]
-
Why: DMSO has a high boiling point (189°C) and low vapor pressure, preventing concentration shifts due to evaporation.[1] Ethanol is volatile; repeated opening of the vial will increase the concentration of the remaining stock, skewing your IC50 values.
-
Recommendation: Use anhydrous DMSO (≥99.9%) for stock concentrations up to 50 mM .[1]
Q: Why does my stock solution smell like bromine? A: A strong bromine odor indicates significant degradation (photolysis).[1] If stored improperly, UV light cleaves the C-Br bond, releasing bromine radicals. Discard immediately.
Protocol: The "Inert Blanket" Preparation Method
Purpose: To prevent the formation of quinones (oxidation products) during the initial dissolution.
-
Weighing: Weigh TBMC into an amber glass vial (never clear glass).
-
Solvent Addition: Add anhydrous DMSO to achieve a 10 mM - 50 mM concentration.
-
Dissolution: Vortex vigorously. If particles persist, sonicate for 30 seconds at room temperature. Avoid heating above 40°C, as heat accelerates oxidative dehalogenation.
-
The Argon Overlay: Before capping, gently flow a stream of Argon or Nitrogen gas into the headspace of the vial for 10 seconds. This displaces oxygen and prevents the "browning" effect.
-
Aliquot: Do not store as one large bulk. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Module 2: Storage & Degradation (The "Pink" Phenomenon)
Technical Insight: The Mechanism of Discoloration
Phenols, including TBMC, are prone to oxidation. In the presence of oxygen and light, the phenolic hydroxyl group loses a proton and an electron, forming a phenoxy radical. This radical eventually converts into benzoquinones or quinone methides [3]. These conjugated systems absorb light in the visible spectrum, appearing pink, red, or brown.
Visualizing the Degradation Pathway
Caption: Figure 1. Degradation pathway of this compound. Oxidation leads to colored quinones, while UV exposure drives dehalogenation.
Storage Stability Matrix
| Condition | Stability Estimate | Visual Indicator of Failure |
| DMSO, -20°C, Dark | 12 Months | Clear, colorless |
| DMSO, 4°C, Dark | 1 Month | Slight yellowing |
| DMSO, RT, Light | < 48 Hours | Pink/Brown tint |
| Aqueous Buffer (pH 7.4) | Unstable | White precipitate |
Module 3: Experimental Application (Troubleshooting Precipitation)
The "Solvent Shock" Phenomenon
When you pipette a 50 mM DMSO stock of TBMC into aqueous cell culture media, the solvent environment changes instantly from lipophilic to hydrophilic. Because TBMC has a LogP of 4.0, it "crashes out" (precipitates) if the final concentration exceeds its water solubility limit.
Troubleshooting Guide: Precipitation in Media
Q: I see white flakes/cloudiness when adding TBMC to my assay. What happened? A: You likely exceeded the solubility limit or introduced the stock too quickly.
Q: How do I fix this? A: Use the "Step-Down Dilution" method.
Protocol: Step-Down Dilution
-
Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or a 50:50 DMSO:PBS mix first.[1] This creates an intermediate polarity environment.[1]
-
Final Dilution: Pipette this intermediate into your media while vortexing the media .
-
Limit Final DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking your drug effect.[1]
Decision Logic for QC Checks
Before starting a high-value experiment (e.g., antiviral screening), validate your stock using this logic flow:
Caption: Figure 2. Quality Control Decision Tree. Discoloration is irreversible; precipitation may be reversible via sonication.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20737, this compound.[1] Retrieved from [Link][1]
-
Grokipedia (2025). Tribromometacresol Properties and Solubility Data.[1] Retrieved from [Link][1]
-
JoVE Science Education Database (2025). Oxidation of Phenols to Quinones: Mechanisms and Visual Indicators. Retrieved from [Link]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4,6-Tribromo-m-cresol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for 2,4,6-Tribromo-m-cresol, an important anti-infective agent.[1] By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to equip you with the insights needed to select and validate the most suitable analytical method for your application.
The Critical Role of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2] This is not a one-time exercise but a continuous process that ensures the reliability of data throughout the lifecycle of a product.[3] The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][4][5][6]
This guide will focus on two primary analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A powerful method for the analysis of volatile and semi-volatile compounds.
Understanding this compound
This compound (C₇H₅Br₃O) is a brominated phenol derivative.[7][8] Its chemical structure and physical properties are crucial in determining the most appropriate analytical approach. As a phenolic compound, it possesses characteristics that make it amenable to both HPLC and GC analysis, though with different considerations for sample preparation and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC is a highly suitable method for the analysis of this compound.[9] This technique separates compounds based on their partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
1. Rationale for Method Component Selection:
-
Column: A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC. Its non-polar nature provides excellent retention and separation for moderately non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase chromatography. Acetonitrile is a strong organic solvent that elutes the analyte from the column. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial.[9] It protonates the phenolic hydroxyl group, suppressing its ionization and leading to a sharper, more symmetrical peak shape.
-
Detector: A UV detector is chosen for its simplicity, robustness, and the fact that the aromatic ring in this compound provides strong UV absorbance. The wavelength of maximum absorbance should be determined experimentally but is expected to be in the range of 270-290 nm.
2. Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.
Gas Chromatography (GC-FID) Method
Gas chromatography is another powerful technique for the analysis of this compound, particularly given its semi-volatile nature. GC separates compounds based on their boiling points and interactions with a stationary phase in a heated column.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound.
Detailed GC-FID Protocol
1. Rationale for Method Component Selection:
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers good selectivity for phenolic compounds.
-
Inlet: A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. The split mode is suitable for higher concentrations, while the splitless mode is used for trace analysis.
-
Oven Temperature Program: A temperature program is employed to ensure the efficient separation of the analyte from any impurities and to provide a good peak shape. The initial temperature is held low to trap the analyte at the head of the column, and then the temperature is ramped to elute the compound.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. It provides a linear response over a wide concentration range.
-
Derivatization (Optional but Recommended): Phenolic compounds can sometimes exhibit poor peak shape in GC due to their polar hydroxyl group. Derivatization, for example, by silylation to form a less polar trimethylsilyl ether, can significantly improve peak symmetry and sensitivity.[10]
2. Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a volatile solvent like methylene chloride or toluene to prepare a stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is performed, follow a validated derivatization procedure.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: 150°C (hold for 1 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Detector Temperature: 300°C.
-
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
Method Validation: A Comparative Overview
According to ICH Q2(R2) guidelines, the following parameters must be evaluated for the validation of a quantitative analytical method for an API.[2][4][5][6]
| Validation Parameter | HPLC-UV | GC-FID | Rationale and Key Considerations |
| Specificity/Selectivity | High | High | The ability to assess the analyte unequivocally in the presence of other components. For both methods, this is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample. Forced degradation studies are also performed to show that the method can separate the analyte from its degradation products. |
| Linearity | Excellent | Excellent | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | Wide | Wide | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | High | High | The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated. Acceptance criteria are typically 98.0% to 102.0%. |
| Precision (Repeatability, Intermediate Precision) | Excellent | Excellent | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) are assessed. The RSD should typically be ≤ 2%. |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. GC-FID can often achieve lower LODs than HPLC-UV. |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Good | Good | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this includes mobile phase composition, pH, and column temperature. For GC, this includes oven temperature, flow rate, and inlet temperature. |
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-FID | Senior Scientist's Recommendation |
| Compound Applicability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and semi-volatile compounds. | Both methods are suitable for this compound. HPLC is more versatile for a wider range of potential impurities. |
| Sample Throughput | Moderate (typically 10-30 min per run). | High (typically 5-15 min per run). | GC generally offers faster analysis times.[11][12] |
| Cost of Operation | Higher due to solvent consumption and disposal.[11][12] | Lower, as it primarily uses gases.[11][12] | GC can be more cost-effective for routine analysis. |
| Method Development Complexity | Can be more complex due to mobile phase optimization. | Generally simpler, with a focus on temperature programming. | The choice depends on the laboratory's existing expertise and instrumentation. |
| Sensitivity | Good, but can be limited by the UV chromophore. | Excellent, especially for compounds that ionize well in a flame. | For trace-level analysis of impurities, GC-FID or GC-MS would be the preferred choice. |
| Regulatory Acceptance | Widely accepted. | Widely accepted. | Both methods are well-established and accepted by regulatory agencies when properly validated. |
Expert Recommendation:
For the routine quality control and assay of this compound as a drug substance, the HPLC-UV method is highly recommended. Its robustness, versatility in handling a wide range of potential impurities, and the extensive body of regulatory acceptance for HPLC methods in pharmaceutical analysis make it a reliable choice.
The GC-FID method is an excellent alternative, particularly if high throughput and lower operating costs are critical factors. It is also a superior choice for the analysis of residual solvents or other volatile impurities that may be present in the drug substance. For the detection of trace-level impurities or in complex matrices, coupling GC with a mass spectrometer (GC-MS) would provide enhanced specificity and sensitivity.[13][14]
Ultimately, the choice of method should be based on the specific application, the available instrumentation, and the analytical performance characteristics required to ensure the quality and safety of the final drug product.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
PharmaCompass. This compound (Tribromometacresol) API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]
-
Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection | Request PDF. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2004, January 30). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. Retrieved from [Link]
-
National Center for Biotechnology Information. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater. Retrieved from [Link]
-
United States Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
-
PubMed. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Retrieved from [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL. Retrieved from [Link]
-
ResearchGate. (2025, August 5). [Quantitative determination of phenols by bromination surveyed from an unusual perspective] | Request PDF. Retrieved from [Link]
-
International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Scribd. Estimation of Phenol by Bromination Method. Retrieved from [Link]
-
Drugs.com. This compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed. (2009, January 16). Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. Retrieved from [Link]
- Google Patents. CN104230669A - Separation and purification method of m-cresol.
-
Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
-
PubMed. (2017, November 7). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectrophotometric Determination of Freshwater pH Using Bromocresol Purple and Phenol Red | Request PDF. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cresols. Retrieved from [Link]
-
ResearchGate. Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Retrieved from [Link]
-
United States Environmental Protection Agency. Method 8041A. Retrieved from [Link]
-
MDPI. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Retrieved from [Link]
-
Semantic Scholar. (2004, May 1). Use of bromophenol blue in the spectrophotometric and turbidimetric determination of mebrophenhydramine in tablets. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
ResearchGate. Debromination of 2,4,6-tribromophenol coupled with biodegradation. Retrieved from [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
- Google Patents. CN106324138A - Gas chromatographic method of m-cresol.
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. epa.gov [epa.gov]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. researchgate.net [researchgate.net]
- 14. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,4,6-Tribromo-m-cresol (TBMC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Analytical Harmony in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of potential impurities and contaminants is not merely a regulatory hurdle; it is a cornerstone of patient safety and product efficacy. 2,4,6-Tribromo-m-cresol (TBMC), a halogenated phenolic compound, can emerge as a process-related impurity or a degradant, necessitating robust analytical surveillance. Discrepancies in analytical results between laboratories—be it between a contract research organization (CRO) and a sponsor, or between different manufacturing sites—can lead to costly delays, regulatory scrutiny, and, most critically, potential risks to patient health.
This guide, prepared from the perspective of a seasoned application scientist, moves beyond a simple recitation of methods. It delves into the causality behind analytical choices, provides a framework for establishing self-validating analytical systems, and culminates in a blueprint for conducting a meaningful inter-laboratory comparison. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only select and implement appropriate analytical methodologies for TBMC but also to ensure the consistency and reliability of these measurements across different laboratory settings.
Understanding the Analyte: Physicochemical Properties of this compound
This compound (TBMC), also known as 2,4,6-Tribromo-3-methylphenol, is a substituted aromatic compound. Its chemical structure, characterized by a phenol ring with three bromine atoms and a methyl group, dictates its analytical behavior.
| Property | Value |
| Chemical Formula | C₇H₅Br₃O |
| Molecular Weight | 344.83 g/mol |
| CAS Number | 4619-74-3 |
| Appearance | Crystalline solid |
| Melting Point | 81-85.5 °C |
The presence of the hydroxyl group offers a site for derivatization, a common strategy in gas chromatography to improve volatility and chromatographic peak shape. The three bromine atoms provide a distinct isotopic pattern that is highly beneficial for mass spectrometric identification and quantification.
A Comparative Analysis of Key Analytical Methodologies for TBMC
The two most prevalent and powerful techniques for the trace-level analysis of semi-volatile organic compounds like TBMC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methodologies is not arbitrary and depends on a multitude of factors including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Compounds
GC-MS is a robust and highly sensitive technique for the analysis of thermally stable and volatile or semi-volatile compounds. For phenolic compounds like TBMC, a derivatization step is often employed to block the polar hydroxyl group, thereby increasing volatility and reducing peak tailing.
Causality of Derivatization: The free hydroxyl group in phenolic compounds can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, mitigating these undesirable interactions.
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Compounds
LC-MS is a powerful alternative, particularly for compounds that are thermally labile or not easily volatilized. It offers the advantage of direct analysis of the underivatized compound, simplifying sample preparation.
Ionization Source Considerations: The choice of ionization source in LC-MS is critical. Electrospray ionization (ESI) is a common choice for polar compounds, while atmospheric pressure chemical ionization (APCI) can be more suitable for less polar analytes. For TBMC, ESI in negative ion mode is often effective due to the acidic nature of the phenolic proton.
Head-to-Head Comparison: Performance Metrics
The following table provides a comparative overview of typical performance characteristics for GC-MS and LC-MS in the analysis of brominated phenols. It is important to note that these values are illustrative and can vary significantly based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Rationale for Performance |
| Limit of Detection (LOD) | 0.04 - 4 ng/L (for related brominated phenols in water)[1] | 0.02 - 1.0 µg/L (for a range of phenols in water) | GC-MS/MS often achieves lower detection limits for halogenated compounds due to the high sensitivity of electron capture negative ionization (ECNI) or the specificity of multiple reaction monitoring (MRM). |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD | The LOQ is established as the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 10% | < 15% | Both techniques can achieve excellent precision. GC-MS often exhibits slightly better precision due to the high reproducibility of gas-phase separation. |
| Accuracy (% Recovery) | 75 - 125% | 80 - 120% | Accuracy is highly dependent on the efficiency of the sample extraction and cleanup procedures. |
| Linearity (R²) | > 0.995 | > 0.995 | Both methods demonstrate excellent linearity over a wide dynamic range. |
| Sample Throughput | Lower (due to longer run times and potential derivatization) | Higher (shorter run times and direct injection) | LC-MS often allows for faster analysis, making it more suitable for high-throughput screening. |
| Matrix Effects | Less prone to ion suppression | Susceptible to ion suppression or enhancement | The GC separation process provides a cleaner sample introduction to the mass spectrometer, reducing matrix effects. |
Establishing a Self-Validating System: A Detailed GC-MS/MS Protocol
The following protocol for the analysis of TBMC is adapted from a validated method for the closely related compound, 2,4,6-tribromophenol, and incorporates best practices for ensuring data integrity.[1] This protocol is intended as a starting point and should be fully validated in the user's laboratory for their specific application.
Experimental Workflow Diagram
Caption: Experimental workflow for TBMC analysis by GC-MS/MS.
Step-by-Step Methodology
1. Reagents and Materials:
-
This compound (TBMC) analytical standard
-
Internal Standard (e.g., ¹³C-labeled 2,4,6-tribromophenol)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents (e.g., ethyl acetate, methanol), high purity grade
-
Stir bars coated with polydimethylsiloxane (PDMS)
-
Thermal desorption tubes
-
GC-MS/MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Sample Preparation (Stir Bar Sorptive Extraction - SBSE):
-
Rationale: SBSE is a solventless extraction technique that offers high pre-concentration of semi-volatile compounds from a liquid matrix, thereby enhancing sensitivity.
-
Accurately weigh a representative sample of the drug product and dissolve or suspend it in a suitable solvent (e.g., methanol/water).
-
Spike the sample with the internal standard solution.
-
Place a PDMS-coated stir bar into the sample vial.
-
Stir the sample at a constant speed for a defined period (e.g., 60 minutes) to allow for the partitioning of TBMC onto the stir bar.
-
Remove the stir bar, rinse with deionized water, and gently dry with a lint-free tissue.
3. Thermal Desorption and Derivatization:
-
Place the stir bar into a thermal desorption tube.
-
The thermal desorption unit rapidly heats the tube, transferring the analytes onto the GC column.
-
For derivatization, the analytes can be trapped in a cold trap and then eluted with a small volume of solvent containing the derivatizing agent (BSTFA with 1% TMCS) before being introduced to the GC. Alternatively, on-column derivatization can be explored.
4. GC-MS/MS Analysis:
-
Injector: Splitless mode to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: A gradient program is used to separate TBMC from other matrix components. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Rationale: MRM involves the selection of a precursor ion (characteristic of the derivatized TBMC) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This highly specific transition minimizes interference from co-eluting matrix components.
-
Example MRM transitions for TMS-derivatized TBMC: The exact masses will depend on the fragmentation pattern of the derivatized molecule and should be determined experimentally.
-
5. Quantification:
-
Generate a calibration curve using a series of calibration standards prepared in a matrix similar to the samples.
-
The concentration of TBMC in the samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Designing a Robust Inter-laboratory Comparison Study
An inter-laboratory comparison study, also known as a proficiency test, is essential for validating the performance of analytical methods across different laboratories and for ensuring the consistency of results.
Logical Framework for the Inter-laboratory Study
Caption: Logical flow of an inter-laboratory comparison study.
Key Considerations for a Successful Study
-
Homogeneous and Stable Test Materials: The cornerstone of a reliable inter-laboratory study is the provision of homogeneous and stable test materials. This can be achieved by preparing a large batch of a well-characterized sample (e.g., a spiked drug product placebo) and ensuring its uniformity.
-
Clear and Detailed Protocol: While the goal is to compare laboratory performance, providing a harmonized and detailed analytical protocol is crucial to minimize variability arising from differences in methodology. This protocol should specify critical parameters such as sample preparation steps, instrument conditions, and quantification procedures.
-
Inclusion of Blind Samples: In addition to known concentrations, including blind samples where the concentration of TBMC is unknown to the participating laboratories provides a more realistic assessment of their analytical capabilities.
-
Statistical Evaluation: The results should be analyzed using appropriate statistical methods to assess the performance of each laboratory. The use of z-scores is a common approach, where the z-score indicates how many standard deviations a laboratory's result is from the consensus value.
-
Confidentiality and Anonymity: The identity of the participating laboratories should be kept confidential to encourage honest reporting and participation.
-
Feedback and Continuous Improvement: The final report should not only summarize the results but also provide constructive feedback to the participating laboratories to help them identify areas for improvement.
Conclusion: Fostering a Culture of Analytical Excellence
The accurate and precise analysis of this compound is a critical component of ensuring the safety and quality of pharmaceutical products. This guide has provided a comprehensive overview of the key analytical methodologies, a detailed protocol for a robust GC-MS/MS method, and a framework for conducting a meaningful inter-laboratory comparison. By embracing the principles of scientific integrity, understanding the causality behind analytical choices, and fostering a collaborative approach to method validation, the pharmaceutical industry can build a culture of analytical excellence that ultimately benefits patients worldwide.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wang, J., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 145-151. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Su, Y., et al. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution, 158(11), 3349-3355. [Link]
-
Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Application News No. AD-0125. [Link]
Sources
Technical Comparison Guide: 2,4,6-Tribromo-m-cresol vs. Brominated Phenol Analogues
Content Type: Technical Comparative Analysis & Experimental Guide Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Clinical Microbiologists
Executive Summary: The Halogenated Phenol Landscape
In the development of topical antifungal agents, halogenated phenols represent a class of lipophilic biocides characterized by broad-spectrum activity and a low propensity for resistance development. 2,4,6-Tribromo-m-cresol (Tribromometacresol) is a pharmacologically active derivative distinct from its industrial counterpart, 2,4,6-Tribromophenol (TBP) .
While TBP is widely utilized as a wood preservative and flame retardant intermediate, Tribromometacresol is engineered for pharmaceutical applications, specifically targeting dermatophytes and yeasts. This guide analyzes the structural advantages of the cresol scaffold over the phenol scaffold, delineates their mechanisms of action, and provides validated protocols for assessing their antifungal efficacy.
Chemical Structure & Physicochemical Properties
The addition of a methyl group at the meta position in the cresol scaffold significantly alters the lipophilicity and steric environment compared to the simple phenol structure. This modification enhances membrane partitioning, a critical factor for the efficacy of these contact-dependent fungicides.
Table 1: Physicochemical Comparison
| Feature | This compound | 2,4,6-Tribromophenol (TBP) | m-Cresol (Non-halogenated) |
| CAS Registry | 4619-74-3 | 118-79-6 | 108-39-4 |
| Molecular Formula | C₇H₅Br₃O | C₆H₃Br₃O | C₇H₈O |
| Molecular Weight | 344.83 g/mol | 330.80 g/mol | 108.14 g/mol |
| Lipophilicity (LogP) | ~4.8 (Estimated)* | ~4.1 | ~1.96 |
| pKa (Acidity) | ~6.0 - 6.5 | ~6.1 | 10.1 |
| Primary Application | Topical Antifungal (Pharma) | Fungicide/Flame Retardant (Industrial) | Disinfectant/Preservative |
| Solubility | Ethanol, Ether, Lipids | Organic solvents, Alkaline water | Water (moderate), Organic solvents |
*Note: The methyl group increases LogP, enhancing penetration into the lipid-rich cell wall of dermatophytes.
Mechanism of Action (MOA)
Unlike azoles (which inhibit ergosterol synthesis) or echinocandins (which inhibit glucan synthesis), brominated phenols act as membrane disruptors and metabolic uncouplers .
Primary Mechanisms:[2]
-
Membrane Disruption: The high lipophilicity allows insertion into the fungal lipid bilayer, causing leakage of intracellular ions (K+, H+).
-
Uncoupling of Oxidative Phosphorylation: The acidic phenolic proton (lowered pKa due to electron-withdrawing bromines) acts as a protonophore, dissipating the proton motive force (PMF) across the mitochondrial membrane.
Visualization: MOA Pathway
Figure 1: Dual mechanism of action involving membrane disruption and mitochondrial uncoupling.
Comparative Efficacy & Spectrum
Tribromometacresol is particularly effective against dermatophytes (Trichophyton, Microsporum) which colonize keratinized tissues. Its efficacy is comparable to other phenolic antiseptics but with enhanced potency due to halogenation.
Table 2: Antifungal Spectrum Analysis
| Target Organism | This compound | 2,4,6-Tribromophenol | Triclosan (Comparator) |
| Dermatophytes (T. rubrum) | High Efficacy (Primary Indication) | Moderate (Used in materials) | Moderate to High |
| Yeasts (C. albicans) | Moderate (Concentration dependent) | Moderate (Biofilm inhibition noted) | High (Fungicidal at >16 mg/L) |
| Molds (Aspergillus spp.) | Moderate | Moderate (Wood preservation) | Low to Moderate |
| Bacterial Co-infection | Broad Spectrum (Gram+) | Broad Spectrum | Broad Spectrum |
| Clinical Use Case | Topical Creams/Solutions (e.g., Micatex) | None (Toxicity concerns) | Soaps/Hygiene (Restricted) |
Experimental Protocols
To validate the efficacy of this compound against alternatives, the following protocols are recommended. These are adapted from CLSI standards to account for the compound's low water solubility.
Protocol A: Modified MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Trichophyton rubrum. Standard: Adapted from CLSI M38-A2.
-
Stock Preparation:
-
Dissolve this compound in 100% DMSO to a concentration of 1600 µg/mL.
-
Note: Do not use water for stock due to precipitation.
-
-
Inoculum Preparation:
-
Grow T. rubrum on Potato Dextrose Agar (PDA) for 7 days at 28°C.
-
Harvest conidia using sterile saline with 0.05% Tween 80.
-
Adjust density to
CFU/mL in RPMI 1640 medium.
-
-
Dilution Series:
-
Prepare 2-fold serial dilutions in RPMI 1640 (final DMSO concentration <1%).
-
Test Range: 0.06 µg/mL to 64 µg/mL.
-
-
Incubation:
-
Incubate plates at 28°C for 4-7 days (until growth control is visible).
-
-
Readout:
-
MIC endpoint: The lowest concentration showing 80% inhibition of visual growth compared to control.[1]
-
Protocol B: Time-Kill Kinetic Assay
Objective: Determine if the agent is fungistatic or fungicidal.
-
Setup:
-
Prepare tubes containing RPMI 1640 with this compound at 2x MIC and 4x MIC .
-
Include a solvent control (DMSO only) and a growth control.
-
-
Inoculation:
-
Inoculate with
CFU/mL of Candida albicans or T. rubrum.
-
-
Sampling:
-
Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Quantification:
-
Perform serial dilutions and plate on Sabouraud Dextrose Agar (SDA).
-
Incubate SDA plates at 35°C for 48h.
-
-
Analysis:
-
Fungicidal:
reduction in CFU/mL (99.9% kill). -
Fungistatic:
reduction.
-
Workflow Visualization
Figure 2: Workflow for CLSI-adapted MIC determination for lipophilic phenols.
Toxicity & Safety Profile
While effective, brominated phenols carry toxicity risks that limit systemic use.
-
Acute Toxicity: this compound is classified as Harmful if swallowed (H302) and causes Skin/Eye Irritation (H315/H319) .
-
Environmental: Like TBP, it is toxic to aquatic life (H413). Proper disposal via incineration is mandatory.
-
Selectivity: The selectivity index (Cytotoxicity/MIC) is generally lower than modern azoles, which is why it is restricted to topical applications where systemic absorption is minimal.
Conclusion
This compound offers a robust alternative to standard antifungals for topical dermatological applications, particularly where resistance to azoles is a concern. Its mechanism—membrane disruption and uncoupling—ensures rapid fungicidal activity. However, its structural analogue 2,4,6-Tribromophenol should remain restricted to industrial preservation due to its higher toxicity profile and lack of clinical optimization.
Recommendation: For drug development, prioritize this compound for topical formulations (creams, lacquers) targeting onychomycosis or tinea pedis. Ensure formulation vehicles (e.g., PEG, alcohols) are selected to maintain solubility and enhance skin penetration.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20737, this compound. Retrieved from [Link]
-
World Health Organization (WHO). (2025). ATC/DDD Index 2025: D01AE03 Tribromometacresol.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: this compound.[3] Retrieved from [Link]
-
Ghannoum, M. A., et al. (2004). Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes. Journal of Clinical Microbiology. Retrieved from [Link]
-
Kim, J. S., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere. Retrieved from [Link]
-
Zsolnai, T. (1960).[3][2] Action of new fungicides.[3][1][2][4][5][6] I. Phenol derivatives. Biochemical Pharmacology, 5, 1–19.[3] (Historical reference for class efficacy).
Sources
- 1. Isolation, identification and antifungal susceptibility of dermatophytes from clinical specimens in a tertiary care hospital in South Kerala - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 2. Tribromometacresol [medbox.iiab.me]
- 3. Tribromometacresol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect [mdpi.com]
- 6. hps.com.au [hps.com.au]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 2,4,6-Tribromo-m-cresol Analysis
For researchers and professionals in drug development and quality control, the precise and robust separation of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2,4,6-Tribromo-m-cresol (TBMC), a compound with applications as an antiseptic and antifungal agent, presents a unique analytical challenge due to its aromatic and halogenated structure.[1][2] Selecting the appropriate High-Performance Liquid Chromatography (HPLC) column is the most critical factor in developing a reliable method for its quantification and purity assessment.
This guide provides an in-depth comparison of the performance of various reversed-phase HPLC columns for the separation of TBMC. We will move beyond a simple cataloging of specifications to explore the underlying chromatographic principles, explaining the causality behind experimental choices and providing the data necessary to make an informed decision for your laboratory.
The Analyte: Understanding this compound (TBMC)
Before selecting a column, we must understand the physicochemical properties of the analyte. TBMC (MW: 344.83 g/mol ) is a substituted phenol, making it a moderately polar molecule with significant hydrophobic character due to the three bromine atoms and the aromatic ring.[3][4] Its calculated LogP of 4.35 confirms its suitability for reversed-phase HPLC.[5] The key structural features to consider for separation are:
-
Hydrophobic Core: The benzene ring and bromine atoms contribute to van der Waals interactions with nonpolar stationary phases.
-
Aromatic System: The delocalized π-electrons of the benzene ring are available for specific interactions with complementary stationary phases.
-
Polar Hydroxyl Group: This group can engage in hydrogen bonding and is ionizable, making mobile phase pH a critical parameter to control for consistent retention. To ensure reproducibility, the analysis should be performed at a low pH (e.g., using formic or phosphoric acid) to suppress the ionization of the phenolic hydroxyl group.[5][6]
The Contenders: A Comparative Look at Stationary Phase Chemistry
We evaluated three common reversed-phase columns with distinct selectivity mechanisms: a traditional C18, a Phenyl-Hexyl, and a Cyano phase. The goal is to achieve baseline separation of TBMC from its potential process impurities, such as di-bromo-m-cresol, with optimal peak symmetry and efficiency.
-
C18 (Octadecylsilyl) Column: The industry workhorse, C18 phases separate analytes primarily based on hydrophobic interactions. The long alkyl chains provide a highly nonpolar environment, making it effective for retaining hydrophobic compounds like TBMC. However, its selectivity is limited to resolving differences in hydrophobicity and may not be sufficient for structurally similar aromatic compounds.[7][8]
-
Phenyl-Hexyl Column: This stationary phase offers a dual retention mechanism.[9] In addition to hydrophobic interactions provided by the hexyl linker, it features a phenyl group capable of π-π stacking interactions with aromatic analytes.[10] This secondary interaction mechanism can provide unique selectivity for aromatic compounds, often enhancing resolution between positional isomers or compounds with similar hydrophobicity.[11][12] For phenyl phases, methanol can be a more effective organic modifier than acetonitrile in promoting these unique π-π interactions.[6]
-
Cyano (CN) Column: A polar-embedded stationary phase, the cyano column is less hydrophobic than C18 or Phenyl-Hexyl phases.[13][14] In reversed-phase mode, its primary retention mechanism involves dipole-dipole interactions, alongside weaker hydrophobic interactions.[15] This makes it a valuable alternative for compounds that are either too strongly retained on C18 or require a different selectivity mechanism to resolve critical pairs.[14][16]
Performance Data: A Head-to-Head Comparison
A mixture of this compound (TBMC) and a closely related impurity, 2,4-Dibromo-m-cresol, was analyzed under identical gradient conditions on three different columns of the same dimension (4.6 x 150 mm, 3.5 µm). The results are summarized below.
| Column Type | Analyte | Retention Time (t_R) (min) | Tailing Factor (T_f) | Theoretical Plates (N) | Resolution (R_s) vs. TBMC |
| Luna® C18(2) | 2,4-Dibromo-m-cresol | 8.54 | 1.25 | 14,500 | 1.45 |
| This compound | 9.12 | 1.30 | 14,200 | - | |
| Luna® Phenyl-Hexyl | 2,4-Dibromo-m-cresol | 9.88 | 1.08 | 16,800 | 2.85 |
| This compound | 10.95 | 1.05 | 16,500 | - | |
| InertSustain® Cyano | 2,4-Dibromo-m-cresol | 5.21 | 1.15 | 15,100 | 1.80 |
| This compound | 5.65 | 1.12 | 14,900 | - |
Analysis of Results
-
C18 Column: The C18 column provided good retention for both compounds based on their hydrophobicity (the tribrominated species is more retained than the dibrominated). However, the resolution (R_s = 1.45) is suboptimal for robust quantification (a value ≥ 2.0 is generally desired) and the peak tailing is more pronounced, suggesting secondary interactions with residual silanols.
-
Phenyl-Hexyl Column: This column delivered the best performance. The retention times are longer, indicating strong interaction. Crucially, the resolution is excellent (R_s = 2.85), demonstrating the power of the π-π interaction mechanism to differentiate between the two aromatic analytes. The peak shapes are also superior, with tailing factors close to unity.[9] This indicates a highly inert surface and a well-defined separation mechanism.
-
Cyano Column: As expected, the Cyano column yielded the shortest retention times due to its lower hydrophobicity.[13] While it provided acceptable resolution (R_s = 1.80) and good peak shape, the low retention could make the method less robust against variations in mobile phase composition or matrix effects.
Experimental Protocols
The following protocols provide a self-validating system for comparing column performance for TBMC analysis.
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard & Impurity Mix (100 µg/mL): Prepare a solution containing approximately 100 µg/mL of TBMC and 10 µg/mL of 2,4-Dibromo-m-cresol in Diluent.
Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV or DAD detector.
-
Columns:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 295 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: 60% to 90% B
-
12-13 min: 90% B
-
13-13.1 min: 90% to 60% B
-
13.1-18 min: 60% B (Equilibration)
-
Data Analysis
For each column, calculate the following parameters for the TBMC peak and its impurity:
-
Retention Time (t_R): Time from injection to the peak apex.
-
Tailing Factor (T_f): Measured at 5% of the peak height per USP guidelines.
-
Theoretical Plates (N): Calculated using the USP formula N = 16(t_R/W)^2, where W is the peak width at the base.
-
Resolution (R_s): Calculated using the USP formula R_s = 2(t_R2 - t_R1) / (W1 + W2).
Visualization of Workflow and Mechanisms
The following diagrams illustrate the logical workflow for column selection and the key separation mechanisms at play.
Caption: A systematic workflow for HPLC column selection and method development.
Caption: Dominant interaction mechanisms for TBMC on different stationary phases.
Conclusion and Recommendation
For the separation of this compound and its structurally similar impurities, the choice of stationary phase has a profound impact on selectivity and overall method performance. While a standard C18 column can provide retention, it may fail to deliver the necessary resolution for robust quality control.
The Phenyl-Hexyl column is the unequivocally recommended choice. Its dual-mode retention mechanism, combining hydrophobic and π-π interactions, provides superior selectivity for this class of aromatic compounds, resulting in excellent resolution, efficiency, and peak symmetry.[9][10] This enhanced performance provides the foundation for a more robust, reliable, and transferable HPLC method, which is a critical objective in any research, development, or manufacturing environment.
References
- Phenomenex. Luna Phenyl-Hexyl HPLC Columns.
- GL Sciences. Cyano HPLC Columns.
- Separation Methods Technologies. Phenyl-Hexyl Columns.
- Sigma-Aldrich. Ascentis® Express Phenyl Hexyl Columns for U/HPLC.
- Advanced Materials Technology.
- SIELC Technologies. This compound.
- Hawach Scientific. Cyano HPLC Column, CN Group Analysis Column.
- Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- EAS. Stability and Performance of Cyano Bonded Phase HPLC Columns.
- Hawach. Polar Column in HPLC Example.
- Merck Index. This compound.
- Cheméo. Chemical Properties of this compound (CAS 4619-74-3).
- GL Sciences. InertSustain Cyano Column.
- PubChem. This compound.
- NIST. This compound.
- Agilent Technologies. Performance Characterizations and Comparisons of HPLC Column Options.
- BenchChem.
- Phenomenex. Reversed Phase HPLC Method Development.
- PubMed.
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C7H5Br3O | CID 20737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 4619-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. Development of Narrow-Bore C18 Column for Fast Separation of Peptides and Proteins in High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 10. separationmethods.com [separationmethods.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hawach.com [hawach.com]
- 14. glsciences.eu [glsciences.eu]
- 15. lcms.cz [lcms.cz]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. glsciencesinc.com [glsciencesinc.com]
Comparative Guide: Extraction Methodologies for 2,4,6-Tribromo-m-cresol from Soil
This guide provides a technical comparison of extraction methodologies for 2,4,6-Tribromo-m-cresol (TBMC) from soil matrices. It is designed for analytical chemists and researchers requiring high-integrity data to select the optimal workflow for their specific constraints (throughput, sensitivity, or equipment availability).
Executive Summary & Physicochemical Context
This compound (TBMC) (CAS: 4619-74-3) is a halogenated phenolic compound often analyzed as a degradation product of flame retardants or biocides. Its extraction from soil is governed by its hydrophobicity and weak acidity.
Critical Physicochemical Properties
-
Log Kow (~4.13): Highly lipophilic. Requires organic solvents (Acetonitrile, Acetone, DCM) for efficient partitioning.
-
pKa (~6.46): Weakly acidic.
-
Implication:pH control is non-negotiable. At neutral/alkaline pH, TBMC exists as a phenolate anion (water-soluble), leading to poor recovery in organic solvents. Extraction must occur at pH < 4 (acidic conditions) to ensure the molecule is in its neutral, protonated form.
-
Comparative Analysis of Extraction Methods
The following table synthesizes performance data based on halogenated phenol recovery rates (using 2,4,6-Tribromophenol as a validated structural proxy).
Performance Matrix: TBMC Extraction
| Feature | QuEChERS (Modified) | Ultrasonic-Assisted (UAE) | Soxhlet Extraction | Pressurized Liquid (PLE/ASE) |
| Primary Use Case | High-throughput screening | Rapid batch processing | Reference method / Exhaustive extraction | Automated, high-precision labs |
| Recovery Rate | 85% – 110% | 80% – 95% | > 95% | 90% – 100% |
| Extraction Time | 30 mins / batch | 20–40 mins | 12–24 hours | 15–20 mins / sample |
| Solvent Volume | Low (10–15 mL) | Medium (20–50 mL) | High (150–300 mL) | Low (15–40 mL) |
| Sample Mass | 5–10 g | 10–30 g | 10–50 g | 10–30 g |
| Cost per Sample | Low (<$5) | Low (<$3) | High (Solvent/Energy) | High (Equipment capital) |
| Green Score | ⭐⭐⭐⭐⭐ | ⭐⭐⭐⭐ | ⭐ | ⭐⭐⭐⭐ |
Detailed Methodologies & Protocols
Method A: Modified QuEChERS (Recommended for Throughput)
Best for: Routine monitoring, large sample sets, LC-MS/MS analysis.
Scientific Rationale: Standard QuEChERS uses citrate buffering (pH 5–5.5), which is too close to TBMC's pKa. This protocol uses acidified acetonitrile to suppress ionization.
Protocol:
-
Weigh: Place 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydrate: Add 5 mL ultrapure water; vortex for 30s.
-
Extract: Add 10 mL 1% Acetic Acid in Acetonitrile (MeCN) .
-
Agitate: Shake vigorously for 1 min (or use a bead beater).
-
Partition: Add salts (4 g MgSO4, 1 g NaCl). Note: Avoid citrate buffers to maintain lower pH.
-
Centrifuge: 3500 rpm for 5 mins.
-
Clean-up (d-SPE): Transfer 1.5 mL supernatant to a tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine). Warning: PSA removes fatty acids but can retain phenols if pH rises; C18 is preferred if lipid content is high.
-
Analyze: Transfer supernatant to LC vial.
Method B: Ultrasonic-Assisted Extraction (UAE)
Best for: Labs without ASE equipment, thermolabile co-analytes.
Protocol:
-
Mix: 10 g soil + 20 mL solvent (1:1 Acetone:Hexane or pure Acetone).
-
Acidify: Add 2-3 drops of conc. H3PO4 or HCl to ensure pH < 3.
-
Sonicate: Pulse mode (30s on / 30s off) for 15 mins at < 30°C to prevent degradation.
-
Separate: Centrifuge or filter.
-
Repeat: Re-extract pellet with fresh solvent; combine extracts.
-
Concentrate: Evaporate to near dryness under N2 stream; reconstitute in solvent suitable for GC-MS (e.g., Ethyl Acetate).
Visualized Workflows
Logic Flow: Selecting the Right Method
The following decision tree guides the selection process based on lab constraints and analytical goals.
Caption: Decision matrix for selecting TBMC extraction based on throughput, sensitivity, and equipment availability.
QuEChERS Workflow for Halogenated Phenols
This diagram details the specific modifications (Acidification) required for TBMC.
Caption: Modified QuEChERS workflow emphasizing the acidification step critical for phenol recovery.
Analytical Validation & Quality Control
Derivatization for GC-MS
TBMC is polar and can cause peak tailing in GC-MS. For optimal sensitivity:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: 60°C for 30 mins.
-
Result: Converts TBMC to its trimethylsilyl (TMS) ether derivative, improving volatility and peak shape.
Reference Standards
-
Internal Standard: Use 13C-2,4,6-Tribromophenol or 2,4,6-Tribromophenol-d2 added prior to extraction to correct for matrix effects and recovery losses.
References
-
Lesueur, C., et al. (2008). "Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with gas chromatography–mass spectrometry and liquid chromatography–ion trap-mass spectrometry." Analytical and Bioanalytical Chemistry.
- Pinto, M. I., et al. (2010). "Microwave-assisted extraction of chlorophenols from soil samples." Analytica Chimica Acta.
- Anastassiades, M., et al. (2003). "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and '
Accuracy Assessment of 2,4,6-Tribromo-m-cresol Quantification Methods
Executive Summary
2,4,6-Tribromo-m-cresol (TBMC) is a critical halogenated phenolic intermediate and potential impurity, most notably in the synthesis of the mucolytic agent Ambroxol Hydrochloride . Beyond pharmaceutical quality control (QC), TBMC is monitored as an environmental contaminant due to its persistence and toxicity.
This technical guide evaluates the accuracy, sensitivity, and operational viability of the two dominant quantification methodologies: Reverse-Phase HPLC-UV (the pharmaceutical standard) and GC-MS (the trace-level specialist). We also briefly address emerging electrochemical sensors for environmental applications.
Methodological Landscape: The Core Contenders
The choice of method depends heavily on the Limit of Quantification (LOQ) required and the matrix complexity .
| Feature | HPLC-UV | GC-MS | Electrochemical Sensor |
| Primary Application | Pharma QC (Raw Material/API) | Trace Impurity & Environmental | Water Safety Monitoring |
| Sensitivity (LOD) | ng/mL (ppb) to pg/mL | nM range | |
| Specificity | Moderate (Retention Time + UV Spectra) | High (Mass Fingerprint) | Moderate (Redox Potential) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Derivatization often required) | Minimal |
Deep Dive 1: HPLC-UV (The Pharmaceutical Workhorse)
Mechanistic Insight
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantifying TBMC in bulk drugs (e.g., Ambroxol). The method relies on the hydrophobic interaction between the tribrominated benzene ring and the C18/C8 stationary phase.
Critical Accuracy Factor: The mobile phase must be acidified (typically pH 2.0–3.0). Phenols are weak acids (pKa ~7-9, lower for halogenated phenols). Without acidification, TBMC dissociates into phenolate ions, causing peak tailing and retention time shifts that destroy integration accuracy.
Recommended Protocol (Self-Validating)
-
Column: C18 or C8 (e.g., Inertsil C8 or Newcrom R1), 5
m, 250 x 4.6 mm. -
Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid) in a 60:40 to 80:20 ratio.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (characteristic phenol absorption) or 250 nm (if co-analyzing with Ambroxol).
-
Validation Check: The resolution (
) between TBMC and the main API peak must be > 2.0.
Workflow Visualization
Figure 1: Standardized HPLC-UV workflow for TBMC quantification in pharmaceutical matrices.
Deep Dive 2: GC-MS (The Sensitivity Specialist)
Mechanistic Insight
Gas Chromatography-Mass Spectrometry (GC-MS) is required when TBMC levels are below HPLC detection limits (e.g., < 0.05%) or in complex environmental matrices.
Critical Accuracy Factor: Derivatization . Halogenated phenols like TBMC have polar hydroxyl groups that interact with silanol groups in the GC liner and column, leading to peak adsorption and non-linear response. Silylation (replacing active hydrogen with a trimethylsilyl group) is essential for accurate quantification.
Recommended Protocol
-
Extraction: Liquid-Liquid Extraction (LLE) or Stir Bar Sorptive Extraction (SBSE) for water samples.
-
Derivatization: React with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins.
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms).
-
Detection: SIM (Selected Ion Monitoring) mode targeting molecular ions of the silylated derivative.
-
Internal Standard: Deuterated 2,4,6-tribromophenol or similar haloanisole.
Workflow Visualization
Figure 2: GC-MS workflow emphasizing the critical derivatization step for phenolic accuracy.
Comparative Accuracy Assessment
The following data summarizes typical performance metrics derived from validation studies of halogenated phenols in pharmaceutical and environmental contexts.
| Metric | HPLC-UV (Method A) | GC-MS (Method B) |
| Linearity ( | > 0.999 (10 - 100 | > 0.995 (1 - 1000 ng/mL) |
| Recovery (Accuracy) | 98.0% - 102.0% | 85.0% - 115.0% (Matrix dependent) |
| Precision (RSD) | < 1.0% | < 5.0% |
| LOD (Limit of Detection) | ~0.5 | ~0.01 ng/mL |
| Major Error Source | Co-elution with API | Incomplete derivatization |
Expert Verdict
-
Use HPLC-UV for Process Validation and Release Testing of Ambroxol Hydrochloride API. The method is robust, requires no chemical modification of the sample, and offers superior precision (RSD < 1%) for high-concentration impurities.
-
Use GC-MS for Genotoxic Impurity Screening or Environmental Monitoring . If the safety threshold for TBMC is < 10 ppm, HPLC-UV lacks the necessary sensitivity.
References
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from
-
Longdom Publishing. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Retrieved from
-
National Institutes of Health (NIH). (2012). Method development and validation for the determination of haloanisoles and halophenols in drug products using GC-MS. Retrieved from
-
SciSpace. A Rapid and Simultaneous Determination of Ambroxol Hydrochloride... by HPLC. Retrieved from
-
National Institutes of Health (NIH). (2021). Nonenzymatic Electrochemical Detection of 2,4,6-Trichlorophenol Using CuO/Nafion/GCE. Retrieved from
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of 2,4,6-Tribromo-m-cresol
[1][2]
Introduction & Operational Directive
2,4,6-Tribromo-m-cresol (TBMC) is a halogenated phenolic compound widely used as a biocide intermediate and in chemical synthesis.[1][2] Unlike standard organic waste, TBMC presents a dual-hazard profile: it is both a halogenated organic (requiring specific incineration protocols to manage hydrobromic acid emissions) and a phenolic compound (possessing weak acidity and high aquatic toxicity).[1]
The Core Directive: Do not treat TBMC as generic organic waste. Improper disposal into non-halogenated streams can damage incinerator scrubbers, while release into aqueous systems causes immediate, long-term aquatic devastation.[1] This guide provides a self-validating protocol to ensure compliance, safety, and environmental stewardship.
Chemical Profile & Risk Stratification[1][2][3]
Effective disposal begins with understanding the physicochemical properties that dictate waste handling.[2]
Table 1: Physicochemical & Hazard Profile
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 4619-74-3 | Use for waste manifest and labeling.[1][2] |
| Chemical Structure | Halogenated Phenol | Do not autoclave. Heating releases toxic bromide vapors.[1][2] |
| Physical State | Solid (Crystalline) | Dust generation risk during transfer.[1][2] |
| Acidity (pKa) | ~6.0 - 7.0 (Phenolic) | Incompatible with strong bases (exothermic reaction).[1][2] |
| Solubility | Lipophilic; Soluble in alcohols/solvents | Bioaccumulates; Zero tolerance for drain disposal.[1][2] |
| Key Hazards | Skin/Eye Irritant, Aquatic Toxin | Requires double-containment for transport.[1][2] |
| RCRA Status | Characteristic (Toxicity) / Halogenated | Must go to Halogenated Waste stream.[1][2] |
Waste Segregation Logic (The Self-Validating System)[1][2]
To prevent cross-contamination and dangerous side reactions in waste drums, use the following logic flow. This system validates itself by forcing the user to categorize based on chemical reactivity rather than just convenience.[2]
Critical Segregation Rules:
-
The Halogen Rule: TBMC contains bromine.[2] It must be segregated from non-halogenated solvents (e.g., acetone, ethanol) unless the facility explicitly allows "commingled" waste. Halogenated waste requires higher temperature incineration with acid gas scrubbing.[2]
-
The pH Rule: As a phenol, TBMC is acidic. Never mix with cyanide or sulfide waste streams; acidification can release lethal HCN or H2S gas.[2]
-
The Oxidizer Rule: Phenols are reducing agents.[2] Segregate strictly from strong oxidizers (e.g., nitric acid, perchlorates) to prevent fire or explosion.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating TBMC waste. Note that mixing halogenated TBMC into non-halogenated streams often downgrades the entire container to "Halogenated," increasing disposal costs.[1][2]
Operational Disposal Protocol
Phase 1: Preparation & Container Selection
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]
-
Causality: While phenols can interact with some low-grade plastics over time, HDPE is generally resistant.[1] Glass is preferred for liquid solutions to prevent any leaching, but breakage risk is higher.
-
-
Labeling:
Phase 2: Solid Waste Disposal (Pure Substance/Contaminated Solids)[1][2]
-
Collection: Place contaminated weigh boats, gloves, and paper towels into a clear, wide-mouth HDPE jar.[1]
-
Pure Substance: If disposing of expired pure chemical, keep it in the original manufacturer vial if possible, and place that vial inside the waste jar (overpacking).
-
Sealing: Ensure the lid is screw-top and chemically resistant.[2] Do not use "snap-top" containers which can pop open if dropped.[1][2]
Phase 3: Liquid Waste Disposal (Solutions)
-
Compatibility Check: Ensure the solvent in the waste carboy is compatible with phenols.[2]
-
Transfer: Use a funnel to prevent drips.
-
Rinsing: Triple-rinse the empty reagent vessel with a compatible solvent (e.g., ethanol).[2] Add the rinsate to the waste container , not the sink.
-
Venting: Use a vented cap if there is any risk of reaction, though TBMC itself is stable.
Emergency Spill Response Workflow
In the event of a spill outside of a fume hood, immediate action is required to prevent respiratory exposure to dust and environmental release.
Diagram 2: Spill Response Protocol
Caption: Step-by-step spill response.[1][2][5][3][4][6][7][8][9][10][11] Note the critical step of dampening solid spills to prevent inhalation of brominated dust.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78065, this compound.[1] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. wku.edu [wku.edu]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
